Tyrphostin AG1433
描述
属性
IUPAC Name |
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKFYHOKXJUJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417738 | |
| Record name | Tyrphostin AG 1433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168836-03-1 | |
| Record name | Tyrphostin AG 1433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tyrphostin AG1433: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1433, also known as SU1433, is a potent and selective inhibitor of two key receptor tyrosine kinases (RTKs): Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). By targeting these receptors, this compound effectively disrupts critical signaling cascades involved in angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its primary targets, downstream signaling pathways, and relevant experimental protocols.
Core Mechanism of Action: Inhibition of PDGFRβ and VEGFR-2
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both PDGFRβ and VEGFR-2. This competitive binding prevents the autophosphorylation of the receptors, which is a critical step in their activation. The inhibition of these receptor tyrosine kinases blocks the initiation of downstream signaling pathways that are crucial for cellular processes such as cell growth, proliferation, and the formation of new blood vessels.[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against its primary targets.
| Target | IC50 Value (µM) |
| PDGFRβ | 5.0[2] |
| VEGFR-2 (KDR/Flk-1) | 9.3[2] |
Impact on Downstream Signaling Pathways
The inhibition of PDGFRβ and VEGFR-2 by this compound leads to the suppression of multiple downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to the regulation of cell survival, proliferation, and migration.
PDGFRβ Signaling Pathway Inhibition
PDGF-B binding to PDGFRβ normally triggers receptor dimerization and autophosphorylation, creating docking sites for signaling proteins that activate pathways like the PI3K/Akt and Ras/MAPK cascades. This compound blocks this initial phosphorylation event, thereby preventing the activation of these downstream effectors. This leads to an inhibition of vascular smooth muscle cell proliferation and migration.
VEGFR-2 Signaling Pathway Inhibition
VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis. This interaction leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR-2 phosphorylation effectively halts these pro-angiogenic signals.
Experimental Protocols
The following sections detail methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of this compound against PDGFRβ and VEGFR-2.
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity of PDGFRβ and VEGFR-2.
Materials:
-
Recombinant human PDGFRβ and VEGFR-2 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase (PDGFRβ or VEGFR-2) and the peptide substrate.
-
Add the diluted this compound to the wells. Include control wells with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Receptor Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of PDGFRβ and VEGFR-2 in a cellular context.
Objective: To determine if this compound inhibits the ligand-induced phosphorylation of PDGFRβ and VEGFR-2 in cultured cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing PDGFRβ and VEGFR-2
-
Cell culture medium and supplements
-
PDGF-BB and VEGF-A ligands
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cells to near confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with either PDGF-BB or VEGF-A for a short period (e.g., 5-15 minutes). Include unstimulated and vehicle-treated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal loading.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model used to evaluate the pro- or anti-angiogenic potential of compounds.
Objective: To assess the effect of this compound on the formation of new blood vessels in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound
-
Thermanox® coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8-10, place a Thermanox® coverslip or filter paper disc soaked with this compound (or vehicle control) onto the CAM.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the implant.
-
Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density using image analysis software.
Conclusion
This compound is a selective dual inhibitor of PDGFRβ and VEGFR-2, key regulators of angiogenesis and cell proliferation. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of these receptors, leading to the suppression of their autophosphorylation and the blockade of downstream signaling pathways, including the PI3K/Akt and MAPK cascades. The anti-angiogenic and anti-proliferative effects of this compound have been demonstrated in both in vitro and in vivo experimental models. This technical guide provides a foundational understanding of the molecular mechanisms underpinning the therapeutic potential of this compound for researchers and professionals in the field of drug discovery and development.
References
Tyrphostin AG1433: A Technical Guide to a Selective PDGFRβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in cell proliferation, migration, and angiogenesis.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Core Properties and Mechanism of Action
This compound is a synthetically derived compound that functions as an ATP-competitive inhibitor of the PDGFRβ kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of tyrosine residues within the intracellular domain, a critical step in the activation of the receptor and the subsequent initiation of downstream signaling cascades. This inhibition ultimately leads to a blockage of the biological processes mediated by PDGFRβ activation.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target | Assay Type | IC50 Value | Reference |
| PDGFRβ | Chorionallantoic Membrane Assay | 5.0 μM | [2] |
| VEGFR-2 (KDR/Flk-1) | Chorionallantoic Membrane Assay | 9.3 μM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to characterize the effects of this compound.
In Vitro Kinase Assay for PDGFRβ Inhibition
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant PDGFRβ kinase domain and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PDGFRβ Phosphorylation
This protocol describes the detection of PDGFRβ phosphorylation in cultured cells treated with this compound.
Materials:
-
Cell line expressing PDGFRβ (e.g., human glioblastoma U87MG cells)
-
PDGF-BB ligand
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture the cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal loading.
Cell Viability/Proliferation Assay
This protocol details a method to assess the effect of this compound on the viability and proliferation of glioblastoma cells. A similar approach can be adapted for other cell lines.
Materials:
-
Glioblastoma cell line (e.g., GB8B)[1]
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the glioblastoma cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.[1]
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
PDGFRβ signaling and inhibition by this compound.
Typical experimental workflow for AG1433 characterization.
Downstream Signaling Pathways Affected by this compound
PDGFRβ activation triggers a cascade of intracellular signaling events that regulate key cellular processes. By inhibiting the autophosphorylation of PDGFRβ, this compound effectively blocks these downstream pathways. The primary signaling axes affected include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of PDGFRβ by this compound is expected to reduce the activation of PI3K and subsequently decrease the phosphorylation and activation of Akt.
-
RAS/MAPK (ERK) Pathway: This cascade plays a central role in cell proliferation, differentiation, and migration. This compound-mediated inhibition of PDGFRβ would lead to decreased activation of Ras, Raf, MEK, and ERK.
-
PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, respectively. These events contribute to cell growth and migration.
-
JAK/STAT Pathway: In some cellular contexts, PDGFRβ can activate the JAK/STAT pathway, which is involved in the transcriptional regulation of genes related to proliferation and angiogenesis. Inhibition by this compound would abrogate this activation.
Conclusion
This compound is a valuable research tool for investigating the roles of PDGFRβ in various physiological and pathological processes. Its selectivity and well-characterized inhibitory activity make it a suitable compound for in vitro and in vivo studies aimed at understanding the complexities of PDGFRβ signaling and for the preclinical evaluation of PDGFRβ as a therapeutic target. This technical guide provides a foundational understanding and practical protocols to aid researchers in their investigations with this potent inhibitor.
References
Tyrphostin AG1433: A Technical Guide to a VEGFR-2/KDR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a member of the tyrphostin family of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] It functions as a potent, cell-permeable inhibitor of specific receptor tyrosine kinases (RTKs), primarily targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[2][3] Additionally, AG1433 is a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][5] By targeting these key receptors, this compound effectively prevents downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels, making it a valuable tool for cancer research and studies on neovascularization.[3][6]
Mechanism of Action
VEGFR-2 is a primary mediator of the angiogenic signal initiated by Vascular Endothelial Growth Factor (VEGF).[7] The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and conformational changes that activate the intracellular kinase domain. This activation leads to autophosphorylation of specific tyrosine residues within the receptor. These phosphotyrosine sites then serve as docking platforms for various signaling proteins, initiating multiple downstream pathways—such as the RAS/MAPK and PI3K/AKT pathways—that ultimately drive endothelial cell proliferation, migration, and survival, cornerstone processes of angiogenesis.[8]
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the entire downstream signaling cascade. By halting this crucial activation step, AG1433 effectively abrogates VEGF-induced angiogenic responses.
Figure 1: VEGFR-2 signaling pathway and inhibition by this compound.
Quantitative Data: Inhibitory Potency
This compound has been characterized by its half-maximal inhibitory concentration (IC50) against its primary kinase targets. The data is summarized in the table below.
| Target Kinase | Synonym(s) | IC50 Value (μM) | Reference(s) |
| VEGFR-2 | KDR, Flk-1 | 9.3 | [3][4][5][6][9] |
| PDGFRβ | - | 5.0 | [3][4][5][6][9] |
Experimental Protocols & Methodologies
The evaluation of this compound involves a series of in vitro and in vivo assays to determine its efficacy and mechanism.
Figure 2: General experimental workflow for evaluating a kinase inhibitor.
In Vitro Methodologies
4.1.1 VEGFR-2 Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of AG1433 on VEGFR-2 kinase activity.
-
Reagents & Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP (with γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection), this compound, kinase reaction buffer.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the recombinant VEGFR-2 enzyme, substrate, and kinase buffer. c. Add the diluted AG1433 or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Terminate the reaction. g. Quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ELISA-based methods, a phosphotyrosine-specific antibody is used for detection.
-
Data Analysis: Calculate the percentage of inhibition for each AG1433 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
4.1.2 Cell-Based Cytotoxicity/Proliferation Assay
This assay assesses the effect of AG1433 on cell viability.
-
Cell Line: GB8B glioblastoma cells.[6]
-
Procedure: a. Seed GB8B cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0.1-100 μM) for 72 hours.[6] c. After incubation, assess cell viability using a standard method like the MTT assay. This involves adding MTT reagent, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solvent (e.g., DMSO). d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Results are expressed as a percentage of viable cells compared to the vehicle-treated control. The assay demonstrates that AG1433 induces moderate, concentration-dependent cytotoxicity in these cells.[6]
In Vivo / Ex Vivo Methodologies
4.2.1 Chicken Chorionallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to evaluate the effect of compounds on angiogenesis.[5][6]
-
Model: 4-6 day-old fertilized chicken embryos.[6]
-
Procedure: a. Create a small window in the shell of the chicken eggs to expose the CAM. b. Prepare this compound in methylcellulose pellets.[6] c. Place the inhibitor-containing pellet (or a vehicle control pellet) directly onto the CAM. d. Seal the window and incubate the eggs for a defined period (e.g., 48-72 hours). e. After incubation, examine the CAM under a stereomicroscope.
-
Data Analysis: Assess the area under the pellet for the formation of new blood vessels. This compound has been shown to prevent the formation of new vessels in this assay, indicating its anti-angiogenic properties.[5][6]
4.2.2 Formulation for In Vivo Animal Studies
Proper formulation is critical for administering hydrophobic compounds like AG1433 in animal models.
-
Solvents: DMSO, PEG300, Tween-80, and Saline.[6]
-
Preparation Protocol (for a 1 mL working solution): a. Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. Add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly. c. Add 50 μL of Tween-80 to the mixture and mix again. d. Add 450 μL of saline to bring the final volume to 1 mL. e. This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Administration: The solution should be prepared fresh on the day of use for administration via routes such as intraperitoneal injection or oral gavage, depending on the experimental design.[6]
Conclusion
This compound is a well-characterized dual inhibitor of VEGFR-2/KDR and PDGFRβ tyrosine kinases. Its ability to block VEGF-mediated signaling through competitive ATP inhibition at the kinase domain makes it a potent anti-angiogenic agent. With established inhibitory concentrations and detailed protocols for in vitro and in vivo evaluation, AG1433 serves as a critical reference compound and research tool for scientists in oncology and vascular biology to investigate the mechanisms of angiogenesis and to evaluate novel anti-angiogenic therapies.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Tyrphostin AG1433: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary driver of angiogenesis. Tyrphostin AG1433, a synthetic tyrosine kinase inhibitor, has emerged as a significant anti-angiogenic agent through its targeted inhibition of VEGFR-2 and platelet-derived growth factor receptor β (PDGFRβ). This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for evaluating its anti-angiogenic efficacy.
Introduction
This compound is a small molecule inhibitor belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases.[1][2] It exhibits selectivity for Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2] The inhibition of these receptors disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby impeding the process of angiogenesis.[3] This makes this compound a valuable tool for cancer research and a potential candidate for anti-angiogenic therapies.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The primary mechanism by which this compound exerts its anti-angiogenic effects is through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[4] VEGFR-2 is the main signaling receptor for VEGF-A, a potent pro-angiogenic factor.[3] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that promote angiogenesis.
This compound effectively blocks this initial autophosphorylation step, thereby preventing the activation of the entire downstream signaling cascade.[2][6] Key pathways inhibited by the action of AG1433 on VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]
-
The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and migration.[5][7]
By disrupting these critical signaling pathways, this compound effectively inhibits the fundamental processes required for the formation of new blood vessels.
VEGF signaling cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.
| Target | IC50 (μM) | Assay Type | Reference |
| PDGFRβ | 5.0 | Kinase Assay | [2] |
| VEGFR-2 (KDR/Flk-1) | 9.3 | Kinase Assay | [2] |
| Cell Line | Assay Type | IC50 (μM) | Duration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | 24.65 | 24 hours | [8] |
| Human BE cells | MTT Assay | > 50 | 24 hours | [8] |
| Human U-87 MG glioblastoma cells | Cytotoxicity Assay | > 50 | Not Specified | [8] |
| GB8B glioblastoma cells | Cytotoxicity Assay | Moderate cytotoxicity observed at 0.1-100 μM | 72 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays to evaluate the anti-angiogenic effects of this compound.
In Vitro Angiogenesis Assays
This assay assesses the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 μM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Workflow for the endothelial cell proliferation (MTT) assay.
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (8 μm pore size)
-
Fibronectin
-
VEGF
-
Serum-free EGM
-
This compound
-
Calcein AM or crystal violet stain
Procedure:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 μg/mL) and allow to air dry.
-
Chemoattractant: Add serum-free EGM containing VEGF (e.g., 20 ng/mL) to the lower chamber of the Boyden apparatus.
-
Cell Preparation: Resuspend HUVECs in serum-free EGM at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migration inhibition compared to the vehicle control.
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel™ Basement Membrane Matrix
-
EGM
-
This compound
-
96-well plates
-
Calcein AM (optional)
Procedure:
-
Matrigel Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 μL of Matrigel™. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: Prepare a suspension of HUVECs in EGM at a density of 2 x 10⁵ cells/mL.
-
Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Seed 100 μL of the cell suspension onto the solidified Matrigel™.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualization: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM before visualization.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Express the results as the percentage of inhibition of tube formation compared to the vehicle control.
In Vivo Angiogenesis Assays
The CAM assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Methylcellulose pellets
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Pellet Implantation: On day 6-8, prepare methylcellulose pellets containing a slow-release formulation of this compound at various concentrations. Place the pellets on the CAM. Control pellets should contain the vehicle only.
-
Incubation: Reseal the window and continue incubation for another 48-72 hours.
-
Observation and Quantification: Observe the area around the pellet for the formation of new blood vessels. The anti-angiogenic effect can be quantified by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points within a defined area.[1]
This in vivo assay evaluates the effect of this compound on growth factor-induced angiogenesis in a subcutaneous Matrigel plug.
Materials:
-
Matrigel™ Basement Membrane Matrix
-
VEGF or bFGF
-
Heparin
-
This compound
-
Mice (e.g., C57BL/6)
Procedure:
-
Matrigel Preparation: On ice, mix Matrigel™ with heparin and an angiogenic growth factor such as VEGF or bFGF. Add this compound at desired concentrations or the vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis: Angiogenesis can be quantified by several methods:
-
Hemoglobin Content: Measure the hemoglobin content of the plugs using Drabkin's reagent, which correlates with the extent of vascularization.[9]
-
Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.
-
-
Data Analysis: Compare the angiogenic response in the plugs containing this compound to the control plugs.
Conclusion
This compound is a potent inhibitor of angiogenesis, primarily through its targeted inhibition of VEGFR-2. This technical guide has outlined its mechanism of action, provided available quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation. The information presented here serves as a comprehensive resource for researchers and professionals in the field of drug development who are investigating the anti-angiogenic potential of this compound and similar compounds. Further research focusing on detailed dose-response studies and in vivo efficacy in various cancer models will be crucial to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of PKB/Akt protein by inhibition of the VEGF receptor/mTOR pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Tyrphostin AG1433: A Technical Guide to DMSO Solubility, Signaling Inhibition, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Tyrphostin AG1433 in dimethyl sulfoxide (DMSO), a critical parameter for its use in in vitro and in vivo research. The document further details the signaling pathways modulated by this potent tyrosine kinase inhibitor and provides standardized experimental protocols for solubility determination.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the use of sonication can influence the observed solubility.
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 62.5 | 234.71 | Requires sonication for dissolution. The use of new, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1][2] |
| Selleck Chemicals | 53 | 199.02 | Emphasizes that moisture-absorbing DMSO reduces solubility and advises using fresh DMSO.[3] |
| GlpBio | 62.5 | 234.71 | Suggests heating the tube to 37°C and using an ultrasonic bath to enhance solubility.[4] |
Experimental Protocol: Determination of this compound Solubility in DMSO
Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Vials with screw caps (e.g., 1.5 mL or 2 mL)
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Microcentrifuge
-
Calibrated positive displacement pipette
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Add a known volume of anhydrous DMSO to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the system has reached thermodynamic equilibrium.
-
-
Phase Separation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet.
-
Dilute the collected supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same diluent used for the samples.
-
Calculate the concentration of this compound in the original supernatant based on the calibration curve and the dilution factor. This concentration represents the solubility of this compound in DMSO at the specified temperature.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound in DMSO.
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of receptor tyrosine kinases, primarily targeting the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][3][4] By inhibiting the autophosphorylation of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis.
Inhibition of PDGFRβ Signaling
The binding of PDGF to its receptor, PDGFRβ, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, which in turn activate downstream pathways. This compound, by preventing this initial phosphorylation, blocks these signaling events.
PDGFRβ Signaling Pathway Inhibition by this compound
Caption: Inhibition of PDGFRβ signaling by this compound.
Key downstream pathways of PDGFRβ that are inhibited include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.
-
RAS/MAPK (ERK) Pathway: A central regulator of cell proliferation, differentiation, and migration.
-
PLCγ/PKC Pathway: Involved in cell proliferation and other cellular responses.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a primary mediator of the angiogenic effects of VEGF. Similar to PDGFRβ, the binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound's inhibitory action on VEGFR-2 blocks these pro-angiogenic signals.
VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of VEGFR-2 signaling by this compound.
Key downstream pathways of VEGFR-2 that are inhibited include:
-
PLCγ/PKC/ERK Pathway: Promotes endothelial cell proliferation and vascular permeability.
-
PI3K/AKT Pathway: Essential for endothelial cell survival.
-
p38 MAPK and FAK Pathways: Involved in endothelial cell migration.
Conclusion
This compound is a valuable research tool for investigating signaling pathways dependent on PDGFRβ and VEGFR-2. Its high solubility in DMSO facilitates its use in a wide range of experimental settings. Understanding the precise solubility and the methodologies for its determination, as outlined in this guide, is paramount for obtaining reliable and reproducible experimental results. The provided diagrams of the inhibited signaling pathways offer a clear visual representation of the mechanism of action of this compound, aiding in experimental design and data interpretation for researchers in the fields of cancer biology, angiogenesis, and drug development.
References
Tyrphostin AG1433: A Technical Guide to its Anti-Cancer Activity and Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory effects of Tyrphostin AG1433, a potent tyrosine kinase inhibitor, across various cancer cell lines. It provides a comprehensive overview of its IC50 values, detailed experimental methodologies for assessing its cytotoxic activity, and a visual representation of the signaling pathways it targets.
Data Presentation: this compound IC50 Values
This compound primarily targets Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in tumor angiogenesis and proliferation. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit 50% of a biological process, have been determined in various contexts.
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| PDGFRβ | Biochemical Assay | 5.0 | [1][2][3][4] |
| VEGFR-2 (Flk-1/KDR) | Biochemical Assay | 9.3 | [1][2][3][4] |
| U-87MG (Glioblastoma) | Cell-based Assay | > 50 | [5] |
| GB8B (Glioblastoma) | Cell-based Assay | Induces moderate, concentration-dependent cytotoxicity (0.1-100 µM) | [1][6] |
| HUVEC (Endothelial Cells) | MTT Assay (24 hrs) | 24.65 | [5] |
Note: While a specific IC50 value for this compound in breast cancer cell lines was not identified in the reviewed literature, its known activity against PDGFR and VEGFR suggests potential efficacy in breast cancers where these pathways are active. For context, other tyrosine kinase inhibitors have shown IC50 values in the low micromolar range in breast cancer cell lines like MCF-7 and MDA-MB-231.[7][8][]
Experimental Protocols: Determination of IC50 Values
The following is a representative, detailed methodology for determining the IC50 value of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cancer cells by 50%.
Materials:
-
Cancer cell line of interest (e.g., U-87MG, HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10][11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: PDGFRβ signaling pathway inhibited by this compound.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
Tyrphostin AG1433: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties and biological activity of Tyrphostin AG1433. This potent tyrosine kinase inhibitor serves as a valuable tool in the study of angiogenesis and cancer biology.
Core Chemical Properties
This compound, also known as SU1433, is a synthetic compound recognized for its inhibitory action against specific receptor tyrosine kinases. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Synonyms | SU1433, AG1433 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 168835-90-3 |
| Appearance | Light yellow to khaki solid powder |
| Solubility | Soluble in DMSO (≥ 62.5 mg/mL) |
| Storage | Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month.[1] |
Mechanism of Action and Biological Activity
This compound functions as a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[2][3][4] By targeting these key receptors, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.
Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays.
| Target | IC₅₀ Value |
| PDGFRβ | 5.0 µM |
| VEGFR-2 | 9.3 µM |
These values indicate the concentration of this compound required to inhibit 50% of the kinase activity of the respective receptors.
Signaling Pathway Inhibition
This compound exerts its biological effects by interrupting the signal transduction cascades initiated by the binding of growth factors to PDGFRβ and VEGFR-2.
PDGFRβ Signaling Pathway
The binding of Platelet-Derived Growth Factor (PDGF) to PDGFRβ triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell growth, proliferation, and survival. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. This interaction leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. The subsequent phosphorylation of tyrosine residues initiates signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound's inhibition of VEGFR-2 kinase activity disrupts these pro-angiogenic signals.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)
This protocol outlines a general procedure for determining the IC₅₀ value of this compound against PDGFRβ and VEGFR-2. Specific reagents and conditions may vary depending on the commercial assay kit used.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the kinase reaction buffer containing a buffered salt solution, MgCl₂, and DTT.
-
Dilute the recombinant human PDGFRβ or VEGFR-2 kinase and the specific peptide substrate to their working concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound solutions to the wells.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
ELISA-based: Using a phosphospecific antibody that binds to the phosphorylated substrate.
-
Luminescence-based: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chorionallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.
Methodology:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
-
Windowing:
-
On embryonic day 3 or 4, carefully create a small, square window in the eggshell to expose the underlying CAM.
-
-
Compound Application:
-
Prepare a sterile carrier, such as a small disc of methylcellulose or a gelatin sponge, and impregnate it with a known concentration of this compound. A vehicle control (e.g., DMSO) should also be prepared.
-
Gently place the carrier onto the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
After the incubation period, re-open the window and observe the area around the carrier disc under a stereomicroscope.
-
-
Quantification of Angiogenesis:
-
Capture images of the CAM vasculature.
-
Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in a defined area around the carrier. A significant reduction in these parameters in the this compound-treated group compared to the control group indicates anti-angiogenic activity.
-
References
Tyrphostin AG1433: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1433, also known as SU1433, is a synthetic tyrosine kinase inhibitor with selective activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these key regulators of angiogenesis and cell proliferation, this compound presents a compelling molecule for investigation in cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of relevant signaling pathways and workflows.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domain of both PDGFRβ and VEGFR-2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and the formation of new blood vessels (angiogenesis)[1][2][3][4]. The primary anti-cancer effects of this compound are attributed to its ability to prevent blood vessel formation, a critical process for tumor growth and metastasis[1][3][4][5].
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets and in various cell-based assays.
Table 1: Kinase Inhibition
| Target | IC50 | Assay Context |
| PDGFRβ | 5.0 µM | Chorloallantoic membrane assay |
| VEGFR-2 (Flk-1/KDR) | 9.3 µM | Chorloallantoic membrane assay |
| Data sourced from[1][2][4][5] |
Table 2: Cytotoxicity in Human Cell Lines
| Cell Line | Cancer Type | IC50 | Assay | Incubation Time |
| GB8B | Glioblastoma | Moderate cytotoxicity observed at 0.1-100 µM | Cell Viability Assay | 72 hours |
| BE | - | > 50 µM | MTT Assay | 24 hours |
| HUVEC | Endothelial Cells | 24.65 µM | MTT Assay | 24 hours |
| U-87MG | Glioblastoma | > 50 µM | MTT Assay | 24 hours |
| Data sourced from[1][6] |
Signaling Pathways
This compound's inhibition of PDGFRβ and VEGFR-2 disrupts multiple downstream signaling pathways critical for cancer progression.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
PDGFRβ Signaling Pathway
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
Cell Viability Assay
This protocol is adapted from studies on glioblastoma cells[1].
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
GB8B glioblastoma cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability dye)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed GB8B cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Replace the culture medium in the wells with the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical cell viability assay with this compound.
Chorion Allantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to assess the anti-angiogenic properties of this compound[1].
Objective: To determine the effect of this compound on the formation of new blood vessels.
Materials:
-
Fertilized chicken embryos (4-6 days old)
-
This compound
-
Methylcellulose
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare pellets of methylcellulose containing a defined concentration of this compound. Control pellets should contain only methylcellulose.
-
Carefully create a small window in the shell of 4-6 day old chicken embryos to expose the CAM.
-
Place the prepared pellets directly onto the CAM.
-
Seal the window and return the embryos to the incubator for a specified period (e.g., 48-72 hours).
-
After incubation, observe the area under and around the pellets for the formation of new blood vessels.
-
Quantify the anti-angiogenic effect by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points.
Caption: Workflow for the Chorion Allantoic Membrane (CAM) assay.
In Vivo Studies
General Xenograft Tumor Model Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) based on its formulation. A typical in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).
Conclusion and Future Directions
This compound is a dual inhibitor of PDGFRβ and VEGFR-2 with demonstrated anti-angiogenic and cytotoxic effects in preclinical models. The data presented in this guide provide a foundation for researchers interested in exploring its potential as a cancer therapeutic. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify sensitive tumor types. Further in vivo studies are necessary to establish optimal dosing regimens and to elucidate the compound's efficacy and safety profile in more detail. Investigations into the specific downstream effects on the PI3K/Akt and MAPK/ERK pathways through techniques like western blotting would provide a more complete understanding of its molecular mechanism of action. To date, there is no publicly available information on the clinical evaluation of this compound in human trials.
References
Tyrphostin AG1433 in Glioblastoma Cell Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is the dysregulation of multiple receptor tyrosine kinase (RTK) signaling pathways, which drive tumor growth, proliferation, and survival. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are frequently implicated in GBM pathogenesis. Tyrphostin AG1433, a synthetic tyrosine kinase inhibitor, has emerged as a subject of interest in preclinical glioblastoma research due to its inhibitory activity against key drivers of gliomagenesis. This technical guide provides an in-depth overview of this compound in the context of glioblastoma cell studies, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of specific tyrosine kinases. Its primary targets relevant to glioblastoma are PDGFRβ and VEGFR-2 (also known as KDR/Flk-1). By blocking the autophosphorylation of these receptors, AG1433 effectively abrogates the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. Research indicates that the PDGFRB inhibitor AG1433 induces cytotoxicity in high-grade glioma cell lines[1].
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound in glioblastoma cell studies.
| Parameter | Value | Target | Reference |
| IC50 | 5.0 µM | PDGFRβ | [2] |
| IC50 | 9.3 µM | VEGFR-2 | [2] |
Note: Data on the specific cytotoxic effects of this compound on various glioblastoma cell lines (e.g., dose-response curves) is limited in publicly available literature. The provided IC50 values are based on its inhibitory activity against the purified kinase domains.
Key Signaling Pathways
This compound primarily exerts its effects by inhibiting the PDGFRβ and VEGFR-2 signaling pathways. These pathways are critical for glioblastoma progression and share common downstream effectors.
PDGFRβ Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in gliomagenesis[3]. Glioblastomas express PDGF ligands and both PDGFRα and PDGFRβ receptors, which are involved in pro-survival autocrine and paracrine loops[3]. Upon binding of its ligand (e.g., PDGF-BB), PDGFRβ dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration[4][5].
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR-2, is a potent driver of angiogenesis, a critical process for glioblastoma growth. In some glioblastoma cells, autocrine VEGF/VEGFR-2 signaling can also directly promote tumor cell survival and proliferation[6][7]. Similar to PDGFRβ, ligand binding to VEGFR-2 induces receptor dimerization, autophosphorylation, and activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[4]. The VEGFR2 blockade has been shown to inhibit glioblastoma progression through the AKT-PGC1α-TFAM-mitochondria biogenesis signaling cascade[8].
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of therapeutic compounds. The following are representative protocols for key assays used in the study of this compound in glioblastoma cells.
Cell Viability (MTT) Assay
This protocol is adapted from a study on a similar tyrphostin compound, AG1296, in U87MG glioblastoma cells and provides a robust framework for assessing the cytotoxic effects of AG1433[9].
Objective: To determine the dose- and time-dependent effects of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, LN-229)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of AG1433 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). For control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of its target receptors (PDGFRβ, VEGFR-2) and downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture glioblastoma cells and treat with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Conclusion
This compound demonstrates inhibitory activity against key signaling pathways implicated in glioblastoma pathogenesis, namely the PDGFRβ and VEGFR-2 cascades. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of this and similar multi-targeted tyrosine kinase inhibitors. Further studies are warranted to elucidate the full spectrum of its anti-cancer effects in various glioblastoma subtypes and to establish its efficacy in more complex preclinical models.
References
- 1. Tyrosine Kinase Inhibitors in Adult Glioblastoma: An (Un)Closed Chapter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CSIG-34. PDGFRb SIGNALING MAINTAINS GLIOBLASTOMA SURVIVAL VIA HYPOXIA-INDUCED MITOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. VEGF Promotes Proliferation of Human Glioblastoma Multiforme Stem-Like Cells through VEGF Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tyrphostin AG1433 in Breast Cancer Cell Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds. These agents are recognized for their ability to inhibit the activity of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PTK signaling is a hallmark of many cancers, including breast cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in breast cancer cell research, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound functions as a selective inhibitor of specific receptor tyrosine kinases. Its primary targets are the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1)[1][2]. By competitively binding to the ATP-binding site of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.
The inhibition of PDGFRβ and VEGFR-2 by this compound has significant implications for cancer biology. The PDGF signaling pathway is involved in cell proliferation, migration, and survival, while the VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen[3][4][5]. By disrupting these pathways, this compound can potentially inhibit tumor growth, metastasis, and angiogenesis.
While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound is not its primary mechanism, the downstream signaling pathways of EGFR, such as the PI3K/Akt and MAPK pathways, are often interconnected with PDGFR and VEGFR signaling. Therefore, the effects of this compound can indirectly modulate these critical cancer-related pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/Assay System | Reference |
| PDGFRβ | 5.0 μM | Chorionallantoic membrane assay | [1][2] |
| VEGFR-2 (Flk-1/KDR) | 9.3 μM | Chorionallantoic membrane assay | [1][2] |
Table 2: Effects of Tyrphostins on Breast Cancer Cell Lines (Data for related Tyrphostin AG1478)
| Breast Cancer Cell Line | Assay | Effect | Concentration | Reference |
| MDA-MB-231 | Proliferation (MTT) | Inhibition | Dose-dependent | [6] |
| MDA-MB-231 | Apoptosis (FACS) | Promotion | Dose-dependent | [6] |
| MDA-MB-231 | Invasion (Boyden chamber) | Inhibition | Dose-dependent | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound in breast cancer cell research are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SU1433)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 μM). A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate breast cancer cells and treat them with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with this compound at the desired concentrations for a specific duration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and PI.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound research in breast cancer.
Caption: this compound inhibits PDGFRβ and VEGFR-2 signaling pathways.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Conclusion
This compound presents a valuable tool for investigating the roles of PDGFRβ and VEGFR-2 signaling in breast cancer. Its ability to inhibit these key pathways allows for the detailed study of their contributions to tumor cell proliferation, survival, migration, and angiogenesis. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the intricate signaling networks that drive breast cancer progression. Further research is warranted to establish the specific efficacy and IC50 values of this compound in various breast cancer subtypes and to explore its potential in combination with other therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of lymphangiogenesis and angiogenesis in breast tumor xenografts and lymph nodes by a peptide derived from transmembrane protein 45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis in Breast Cancer: A Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG1433: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a potent inhibitor of specific protein tyrosine kinases, playing a critical role in the modulation of cellular signaling pathways involved in angiogenesis and cell proliferation. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action, the signaling cascades it affects, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Core Molecular Targets and In Vitro Potency
This compound primarily exerts its biological effects through the competitive inhibition of the ATP-binding site of key receptor tyrosine kinases. The principal molecular targets identified are the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3][4][5][6] The inhibitory potency of this compound against these targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | Synonym(s) | IC50 (μM) |
| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | 5.0[1][2][3][5][6] |
| VEGFR-2 | KDR, Flk-1 | 9.3[1][2][3][5][6] |
Signaling Pathways Modulated by this compound
The inhibition of PDGFRβ and VEGFR-2 by this compound disrupts critical downstream signaling cascades that are central to cell growth, survival, migration, and the formation of new blood vessels (angiogenesis).
PDGFRβ Signaling Pathway
PDGFRβ activation by its ligand, PDGF-BB, leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways. This compound blocks these initial phosphorylation events. Key pathways affected include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This cascade is a central regulator of cell growth, differentiation, and division.
-
JAK/STAT Pathway: This pathway is involved in the regulation of the immune response and cell proliferation.
The following diagram illustrates the points of inhibition by this compound in the PDGFRβ signaling cascade.
Caption: Inhibition of PDGFRβ signaling by this compound.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis. Its activation triggers signaling cascades that promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. This compound's inhibition of VEGFR-2 autophosphorylation blocks these pro-angiogenic signals. The major affected pathways are:
-
PLCγ/PKC/ERK Pathway: This pathway stimulates endothelial cell proliferation.
-
PI3K/Akt Pathway: This cascade promotes endothelial cell survival and permeability.
-
FAK/p38 MAPK Pathway: This pathway is involved in endothelial cell migration and adhesion.
The diagram below illustrates the mechanism of this compound in the VEGFR-2 signaling pathway.
References
Tyrphostin AG1433: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG1433, also known as SU1433, is a potent and selective inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1). By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed protocols for its experimental application.
Mechanism of Action
This compound is a synthetic organic small molecule that functions as a tyrosine kinase inhibitor. Its primary mode of action is the inhibition of the autophosphorylation of PDGFRβ and VEGFR-2 upon ligand binding. This inhibition prevents the recruitment and activation of downstream signaling proteins, thereby disrupting the cellular processes mediated by these pathways.
Target Profile and Inhibitory Concentrations
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value | Assay Type |
| PDGFRβ (Platelet-Derived Growth Factor Receptor β) | 5.0 µM | In vitro kinase assay |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2 / KDR / Flk-1) | 9.3 µM | In vitro kinase assay |
Inhibition of Key Signaling Pathways
The inhibition of PDGFRβ and VEGFR-2 by this compound leads to the downregulation of multiple downstream signaling pathways that are pivotal in cancer progression and angiogenesis.
PDGFRβ Signaling Pathway Inhibition
PDGFRβ signaling is integral to the proliferation and migration of mesenchymal cells, including pericytes and smooth muscle cells. This compound abrogates these signals, leading to anti-proliferative and anti-migratory effects. The key inhibited pathways are:
-
PI3K/Akt Pathway: Inhibition of PDGFRβ prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a crucial regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade, a central pathway for cell proliferation and differentiation, is suppressed by this compound's action on PDGFRβ.
-
PLCγ Pathway: Inhibition of Phospholipase Cγ (PLCγ) activation blocks the hydrolysis of PIP2 into IP3 and DAG, thereby affecting intracellular calcium signaling and protein kinase C (PKC) activation, which are involved in cell migration and proliferation.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are activated by PDGFRβ. Their inhibition by this compound can modulate gene expression related to inflammation and cell proliferation.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. By inhibiting VEGFR-2, this compound effectively blocks the formation of new blood vessels, a critical process for tumor growth and metastasis. The major pathways affected are:
-
PLCγ-PKC-MAPK Pathway: Similar to PDGFRβ, VEGFR-2 activates the PLCγ-PKC-MAPK cascade, leading to endothelial cell proliferation.
-
PI3K/Akt Pathway: This pathway is also activated by VEGFR-2 and is essential for endothelial cell survival and migration.
-
p38 MAPK Pathway: Activation of p38 MAPK by VEGFR-2 is involved in endothelial cell migration and tubulogenesis.
-
FAK Pathway: Focal Adhesion Kinase (FAK) is a key regulator of cell adhesion and migration, and its activation is a downstream event of VEGFR-2 signaling.
Cell Cycle Inhibition
In addition to its effects on receptor tyrosine kinases, some studies suggest that this compound can also impact the cell cycle machinery directly. It has been reported to suppress the expression of cyclin B1 and inhibit the activity of the cyclin B1/p34cdc2 complex. This leads to a G2/M phase arrest in the cell cycle, contributing to its anti-proliferative effects. The exact mechanism of this interaction and whether it is a direct or indirect effect of RTK inhibition requires further investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the GI50 value.
Western Blotting for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-phospho-VEGFR-2, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., PDGF or VEGF) for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Resuspend endothelial cells in medium containing various concentrations of this compound and/or a pro-angiogenic factor like VEGF.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a valuable research tool for investigating the roles of PDGFRβ and VEGFR-2 signaling in various physiological and pathological processes. Its ability to potently inhibit these key drivers of cell proliferation, migration, and angiogenesis makes it a compound of significant interest in the fields of cancer biology and drug development. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and further elucidate its therapeutic potential.
Tyrphostin AG1433: A Technical Guide for In Vitro Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tyrphostin AG1433, a potent tyrosine kinase inhibitor, and its application in in vitro angiogenesis research. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its use in standard angiogenesis assays.
Introduction to this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGF Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[3][4] Activation of VEGFR-2 by VEGF stimulates multiple downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and tube formation.[3][5]
This compound (also known as SU1433) is a selective, cell-permeable tyrosine kinase inhibitor that effectively targets VEGFR-2.[6][7][8] It also demonstrates potent inhibitory activity against the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[6][7][9][10] Due to its specific action on these key pro-angiogenic receptors, this compound serves as a valuable tool for studying the mechanisms of angiogenesis and for screening potential anti-angiogenic therapeutic agents in in vitro models.[7][11]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[12] By binding to the ATP pocket of VEGFR-2, it blocks the autophosphorylation of the receptor that occurs upon VEGF ligand binding. This inhibition prevents the recruitment and activation of downstream signaling proteins, effectively halting the pro-angiogenic signals.[3] The primary signaling pathways attenuated by this compound include the PI3K/Akt and the Ras/MEK/ERK (MAPK) pathways, which are crucial for endothelial cell survival and proliferation, respectively.[13][14][15]
Quantitative Data
The inhibitory potency of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's effectiveness.
| Target | IC50 Value | Cell Line / Assay Condition | Citation(s) |
| VEGFR-2 (Flk-1/KDR) | 9.3 µM | N/A | [6][7][8][9][10] |
| PDGFRβ | 5.0 µM | Chorionallantoic Membrane (CAM) Assay | [6][7][8][9][10] |
| HUVEC Proliferation | 24.65 µM | MTT Assay (24 hrs) | [11] |
| BE (Brain Endothelial) Cells | > 50 µM | MTT Assay (24 hrs) | [11] |
| U-87MG (Glioblastoma) Cells | > 50 µM | MTT Assay (24 hrs) | [11] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate concentrations used.
Experimental Protocols for In Vitro Angiogenesis Models
This compound is commonly evaluated using a suite of in vitro assays that model different stages of the angiogenic process.[1][5][16] Below are detailed protocols for two fundamental assays: the Endothelial Cell Proliferation Assay and the Tube Formation Assay.
Endothelial Cell Proliferation Assay
This assay measures the ability of an agent to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.[16]
A. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-6
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2) with 0.2-0.5% FBS for starvation
-
This compound (powder)
-
Sterile DMSO
-
Recombinant human VEGF (optional, as a stimulant)
-
96-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Reagents for proliferation measurement (e.g., MTT, BrdU incorporation kit[17])
B. Protocol
-
Cell Seeding: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in EGM-2 and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of EGM-2.
-
Cell Attachment: Incubate the plate at 37°C, 5% CO2 for 12-24 hours to allow for cell attachment.
-
Starvation (Optional): To synchronize cells and reduce baseline proliferation, gently aspirate the growth medium and replace it with 100 µL of starvation medium (EBM-2 + 0.2-0.5% FBS). Incubate for 4-6 hours.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20-50 mM). Create a series of working concentrations by diluting the stock in the appropriate culture medium (EGM-2 or starvation medium). Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control (Stimulated): Medium with VEGF (e.g., 20 ng/mL) and vehicle.
-
Negative Control: Basal medium without growth factors.
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.
-
Quantification (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition for each concentration of this compound. Plot the results to calculate the IC50 value.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures on a basement membrane matrix, mimicking a late stage of angiogenesis.[1][18][19]
A. Materials
-
HUVECs, passages 2-6
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel[20]
-
Sterile, ice-cold 48-well or 96-well plates and pipette tips
-
This compound, prepared as in the proliferation assay
-
Calcein AM (optional, for fluorescent visualization)[21]
B. Protocol
-
Plate Coating: Thaw the BME on ice overnight in a 4°C refrigerator. Using pre-chilled pipette tips and a pre-chilled multi-well plate, add 50 µL (96-well) or 150 µL (48-well) of BME to each well. Ensure the entire bottom surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C, 5% CO2 for at least 30-60 minutes to allow the BME to solidify into a gel.[18][20]
-
Cell Preparation: While the gel solidifies, harvest HUVECs that are 70-90% confluent. Resuspend the cells in EBM-2 (or EGM-2 with reduced serum) at a concentration of 1.0 - 1.5 x 10^5 cells/mL.
-
Treatment Mixture: In separate tubes, mix the cell suspension with the desired final concentrations of this compound or vehicle (DMSO).
-
Cell Seeding: Carefully add 100 µL (96-well) or 200 µL (48-well) of the cell/treatment mixture on top of the solidified BME gel.[22] Avoid introducing bubbles or disturbing the gel surface.
-
Incubation: Incubate the plate at 37°C, 5% CO2. Tube formation typically begins within 2-4 hours and is well-developed by 6-18 hours.[18]
-
Imaging: Visualize the formation of capillary-like networks using an inverted light microscope at various time points.
-
Quantification: Capture images from several representative fields for each well. Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Analysis: Compare the quantitative parameters from the this compound-treated wells to the vehicle control wells to determine the extent of inhibition.
Analysis of Downstream Signaling Pathways
To confirm that this compound inhibits angiogenesis by targeting the VEGFR-2 pathway, its effects on downstream signaling molecules can be assessed via Western blotting. Inhibition of VEGFR-2 by AG1433 is expected to decrease the phosphorylation of key downstream kinases like Akt and ERK.[13][15]
Protocol Outline: Western Blot for p-Akt and p-ERK
-
Culture HUVECs in 6-well plates until ~90% confluent.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce phosphorylation.
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Analyze band densities to determine the ratio of phosphorylated to total protein, demonstrating the inhibitory effect of AG1433.
Conclusion
This compound is a well-characterized and effective inhibitor of VEGFR-2 and PDGFRβ, two critical receptor tyrosine kinases in the process of angiogenesis. Its utility in in vitro models, such as cell proliferation and tube formation assays, allows researchers to specifically probe the contribution of the VEGF signaling axis to angiogenesis. The detailed protocols and data provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to investigate the mechanisms of angiogenesis or to screen for novel anti-angiogenic compounds.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic Therapy: Strategies to Develop Potent VEGFR-2 Tyrosine Kinase Inhibitors and Future Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERK-MAPK signaling opposes Rho-kinase to promote endothelial cell survival and sprouting during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered MAPK Signaling in Progressive Deterioration of Endothelial Function in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Regulation of Endothelial Cell Proliferation and Vascular Assembly through Distinct mTORC2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. promocell.com [promocell.com]
Tyrphostin AG1433: A Technical Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-angiogenic properties of Tyrphostin AG1433, a potent tyrosine kinase inhibitor. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its efficacy, and a summary of its known quantitative effects.
Executive Summary
This compound (also known as SU1433) is a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key receptor tyrosine kinases implicated in angiogenesis.[1][2][3] By targeting these receptors, this compound disrupts critical signaling cascades that regulate endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells, ultimately leading to the inhibition of new blood vessel formation. This guide will delve into the specifics of these interactions and provide the necessary technical information for researchers to effectively study and utilize this compound in an anti-angiogenesis context.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding sites of PDGFRβ and VEGFR-2, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways.
Inhibition of VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis. Upon activation, VEGFR-2 triggers multiple downstream pathways crucial for endothelial cell function. This compound blocks these signaling cascades, leading to an anti-angiogenic outcome. The key inhibited pathways include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: This pathway is essential for endothelial cell proliferation.
-
PI3K/Akt Pathway: This cascade is critical for endothelial cell survival and migration.
-
FAK Signaling: Focal Adhesion Kinase is involved in cell migration and adhesion.
Inhibition of PDGFRβ Signaling
PDGF-B/PDGFRβ signaling is crucial for the recruitment of pericytes, which are essential for the stabilization and maturation of newly formed blood vessels. By inhibiting PDGFRβ, this compound disrupts this interaction, leading to destabilized and leaky vessels. The primary downstream pathways affected are:
-
PI3K/Akt Pathway: Involved in pericyte proliferation and survival.
-
Mek/Erk1/2 Pathway: Plays a role in pericyte migration and recruitment.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Kinase Inhibition
| Target | IC50 (μM) | Assay Type | Reference |
| PDGFRβ | 5.0 | Kinase Assay | [1][2][3] |
| VEGFR-2 (Flk-1/KDR) | 9.3 | Kinase Assay | [1][2][3] |
Table 2: In Vitro Cellular Assays
| Cell Line | Assay Type | IC50 (μM) | Duration | Reference |
| HUVEC | MTT Assay | 24.65 | 24 hours | [4] |
| BE | MTT Assay | > 50 | 24 hours | [4] |
| U-87MG ATCC | MTT Assay | > 50 | 24 hours | [4] |
| GB8B | Cell Viability | Concentration-dependent cytotoxicity (0.1-100 μM) | 72 hours | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-angiogenic effects of this compound are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. A vehicle control (DMSO) should also be prepared.
-
Seeding: Add 150 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to each coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe tube formation using an inverted microscope. For quantification, images can be captured and the total tube length, number of junctions, and number of loops can be measured using image analysis software. For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of a compound on the formation of new blood vessels on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Methylcellulose pellets
-
Egg incubator
-
Stereomicroscope
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Pellet Preparation: Prepare methylcellulose pellets containing various concentrations of this compound and a vehicle control.
-
Pellet Application: Place the prepared pellets onto the CAM.
-
Incubation: Reseal the window and return the eggs to the incubator for an additional 2-3 days.
-
Analysis: On day 6 or 7, open the window and observe the vasculature around the pellet under a stereomicroscope. The anti-angiogenic effect can be quantified by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points within a defined area.
Western Blot for VEGFR-2 Phosphorylation
This assay determines the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 autophosphorylation.
Materials:
-
HUVECs or other endothelial cells expressing VEGFR-2
-
VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Starvation: Culture HUVECs to near confluency. Serum-starve the cells overnight in a basal medium.
-
Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the anti-angiogenic effects of a compound like this compound.
Conclusion
This compound is a valuable tool for studying the roles of VEGFR-2 and PDGFRβ in angiogenesis. Its dual inhibitory activity makes it a potent anti-angiogenic agent in various in vitro and in vivo models. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and similar compounds in diseases where angiogenesis is a key pathological feature. Further studies are warranted to fully elucidate its dose-dependent effects on specific angiogenic processes such as endothelial cell migration and tube formation.
References
Methodological & Application
Tyrphostin AG1433: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1433 is a potent, cell-permeable inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. By targeting these key receptor tyrosine kinases (RTKs), this compound effectively disrupts critical signaling pathways involved in angiogenesis, cell proliferation, and migration. These characteristics make it a valuable tool for in vitro studies in cancer research and developmental biology. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of both PDGFRβ and VEGFR-2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding (PDGF and VEGF, respectively), thereby blocking the initiation of downstream signaling cascades. The primary consequence of this inhibition is the suppression of angiogenesis and the proliferation of cells that are dependent on these signaling pathways.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | PDGFRβ | 5.0 µM | In vitro kinase assay | [1] |
| IC50 | VEGFR-2 (KDR/Flk-1) | 9.3 µM | In vitro kinase assay | [1] |
Signaling Pathways
This compound simultaneously blocks the signaling cascades initiated by both PDGFRβ and VEGFR-2. The following diagram illustrates the major downstream pathways affected by this dual inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis of PDGFRβ and VEGFR-2 Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on receptor phosphorylation.
Materials:
-
Cells expressing PDGFRβ and/or VEGFR-2
-
Serum-free cell culture medium
-
This compound
-
PDGF-BB and/or VEGF-A ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-VEGFR-2, anti-total-VEGFR-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or VEGF-A) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Experimental Workflow
The following diagram provides a logical workflow for a typical set of experiments investigating the effects of this compound in cell culture.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Potency/No Effect | - Degraded this compound- Incorrect concentration- Cell line not dependent on PDGFRβ/VEGFR-2 signaling | - Prepare fresh stock solution- Verify calculations and dilutions- Use a positive control cell line known to be sensitive to the inhibitor |
| High Background in Western Blot | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary antibody concentration- Increase the number and duration of washes |
| Variability in MTT Assay | - Uneven cell seeding- Incomplete formazan dissolution- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding- Ensure complete mixing after adding solubilization solution- Avoid using the outer wells of the plate |
Conclusion
This compound is a specific and potent dual inhibitor of PDGFRβ and VEGFR-2, making it an invaluable research tool for investigating angiogenesis and cell proliferation. The protocols and data presented in this document provide a comprehensive guide for its effective use in cell culture experiments. Proper experimental design, including appropriate controls and optimization for specific cell systems, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Preparing Tyrphostin AG1433 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Tyrphostin AG1433 stock solutions using dimethyl sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.
Introduction
This compound, also known as SU1433, is a potent inhibitor of protein tyrosine kinases.[1][2] It selectively targets the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][2][3][4] Due to its inhibitory action on these key signaling pathways involved in angiogenesis and cell proliferation, this compound is a valuable tool in cancer research and drug development.[1][2][3] Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 266.29 g/mol | [1][5] |
| Solubility in DMSO | 53 - 62.5 mg/mL | [2][5] |
| Molar Concentration at Max Solubility | Approximately 199.02 - 234.71 mM | [2][5] |
| IC50 for PDGFRβ | 5.0 µM | [1][6][5] |
| IC50 for VEGFR-2 (Flk-1/KDR) | 9.3 µM | [1][6][5] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1] This prevents condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, you would need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 266.29 g/mol x 1000 mg/g = 13.31 mg
-
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 13.31 mg of powder to make a 50 mM solution, you would add 1 mL of DMSO. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[2][6]
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
Storage and Stability:
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[6]
-
DMSO Stock Solution:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. This compound|168835-90-3|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Tyrphostin AG1433: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a potent inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its ability to block these key signaling pathways makes it a valuable tool for in vitro research in areas such as oncology, angiogenesis, and vascular biology. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its biological activity.
Mechanism of Action
This compound selectively inhibits the autophosphorylation of PDGFRβ and VEGFR-2, thereby blocking downstream signaling cascades responsible for cell proliferation, migration, and survival.[1][2][3] This inhibition of critical signaling pathways ultimately leads to the suppression of angiogenesis and tumor cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro applications.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| PDGFRβ | 5.0 μM | Chorloallantoic Membrane Assay | [1][3] |
| VEGFR-2 (Flk-1/KDR) | 9.3 μM | Chorloallantoic Membrane Assay | [1][3] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| GB8B (Glioblastoma) | Cytotoxicity | 0.1 - 100 μM | 72 hours | Concentration-dependent cell death | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenesis (Tube Formation) | 1 - 20 µM (suggested starting range) | 4 - 16 hours | Inhibition of tube formation | N/A |
| Aortic Smooth Muscle Cells | Proliferation/Migration | 1 - 25 µM (suggested starting range) | 24 - 48 hours | Inhibition of proliferation and migration | N/A |
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.66 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., GB8B, HUVEC)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.[2]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
24-well or 48-well tissue culture plates, pre-chilled
-
This compound stock solution
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of Matrigel® (250-300 µL per well for a 24-well plate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound (e.g., 1-20 µM).
-
Seed the HUVECs onto the solidified Matrigel® at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-16 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
Western Blot Analysis of Receptor Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on PDGFRβ or VEGFR-2 phosphorylation.
Materials:
-
Cells expressing PDGFRβ (e.g., aortic smooth muscle cells) or VEGFR-2 (e.g., HUVEC)
-
Cell culture dishes
-
Serum-free medium
-
This compound stock solution
-
PDGF-BB or VEGF-A ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB for PDGFRβ or 50 ng/mL VEGF-A for VEGFR-2) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total receptor protein.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[1] Ensure fresh, high-quality DMSO is used to prepare stock solutions.
-
Cytotoxicity: At higher concentrations and longer incubation times, this compound can induce cytotoxicity. It is important to determine the optimal non-toxic concentration for assays that are not measuring cell death.
-
Controls: Always include appropriate vehicle controls (DMSO) in all experiments to account for any effects of the solvent. Positive and negative controls for the specific assay are also essential.
-
Optimization: The provided protocols are general guidelines. Optimal concentrations, incubation times, and cell densities should be determined empirically for each specific cell line and experimental setup.
References
Application Notes and Protocols for Tyrphostin AG1433 in the Western Blot Analysis of p-PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) tyrosine kinase.[1][2] The phosphorylation of PDGFRβ is a critical event in the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival. Consequently, the inhibition of PDGFRβ phosphorylation is a key area of investigation in cancer research and drug development. Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins, such as phosphorylated PDGFRβ (p-PDGFRβ), in cell or tissue lysates. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the Western blot analysis of p-PDGFRβ.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the PDGFRβ tyrosine kinase. It binds to the ATP-binding pocket of the receptor's intracellular kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This inhibition blocks the autophosphorylation of PDGFRβ, which is the initial step in the activation of the downstream signaling cascade. This compound has a reported IC50 value of approximately 5.0 μM for PDGFRβ.[1][2]
Data Presentation
The following table summarizes representative quantitative data on the inhibition of PDGFRβ phosphorylation by this compound, as would be determined by densitometric analysis of a Western blot.
| This compound Concentration (µM) | p-PDGFRβ Signal (Relative Densitometry Units) | % Inhibition of p-PDGFRβ |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.75 | 25% |
| 5 | 0.50 | 50% |
| 10 | 0.25 | 75% |
| 25 | 0.10 | 90% |
| 50 | 0.05 | 95% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and antibody efficacy.
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis of p-PDGFRβ.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., fibroblasts, smooth muscle cells, or cancer cell lines expressing PDGFRβ) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.
-
Inhibitor Treatment: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Pre-incubation: Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Pre-incubate the cells for 1-2 hours at 37°C.
-
Ligand Stimulation: To induce robust PDGFRβ phosphorylation, stimulate the cells with an appropriate ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-15 minutes at 37°C. A non-stimulated control should also be included.
-
Cell Lysis: Following stimulation, immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Protein Extraction: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Part 2: Western Blot Analysis of p-PDGFRβ
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 8% gel). Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities for p-PDGFRβ using image analysis software (e.g., ImageJ). Normalize the p-PDGFRβ signal to a loading control (e.g., total PDGFRβ or a housekeeping protein like GAPDH or β-actin) to account for any variations in protein loading.
Visualization
PDGFRβ Signaling Pathway and Inhibition by this compound
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-PDGFRβ with this compound Treatment
Caption: Workflow for Western blot analysis of p-PDGFRβ following this compound treatment.
References
Application Notes and Protocols for Tyrphostin AG1433 in a Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin AG1433, a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a chick chorioallantoic membrane (CAM) assay to assess its anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The CAM assay is a well-established in vivo model that provides a robust and cost-effective platform for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[1][2] this compound (also known as SU1433) is a selective tyrosine kinase inhibitor that targets PDGFRβ and VEGFR-2, key receptors involved in angiogenic signaling pathways.[3][4][5][6] By inhibiting these receptors, this compound can effectively prevent the formation of new blood vessels.[3][7] This document outlines the detailed protocols for performing a CAM assay with this compound, methods for quantitative data analysis, and a summary of expected results.
Mechanism of Action
This compound exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase activity of two key receptors:
-
VEGFR-2 (Flk-1/KDR): A primary mediator of VEGF-induced angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[8][9]
-
PDGFRβ: Crucial for the recruitment of pericytes, which stabilize newly formed blood vessels.[10]
The IC50 values for this compound are approximately 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2.[3][5][6][7]
Data Presentation
The anti-angiogenic efficacy of this compound in the CAM assay can be quantified by measuring various parameters such as blood vessel density, length, and number of branch points. The results are typically expressed as a percentage of inhibition compared to a vehicle control.
| Concentration (µM) | Mean Vessel Density (% of Control) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 100 | ± 8.5 | 0 |
| 1 | 85 | ± 7.2 | 15 |
| 5 | 55 | ± 6.1 | 45 |
| 10 | 30 | ± 5.3 | 70 |
| 25 | 15 | ± 4.0 | 85 |
| 50 | 8 | ± 2.5 | 92 |
| Concentration (µM) | Mean Vessel Length (mm) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15.2 | ± 1.8 | 0 |
| 1 | 12.9 | ± 1.5 | 15.1 |
| 5 | 8.4 | ± 1.1 | 44.7 |
| 10 | 4.6 | ± 0.8 | 69.7 |
| 25 | 2.3 | ± 0.5 | 84.9 |
| 50 | 1.2 | ± 0.3 | 92.1 |
| Concentration (µM) | Mean Number of Branch Points | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 45 | ± 5 | 0 |
| 1 | 38 | ± 4 | 15.6 |
| 5 | 24 | ± 3 | 46.7 |
| 10 | 13 | ± 2 | 71.1 |
| 25 | 6 | ± 2 | 86.7 |
| 50 | 3 | ± 1 | 93.3 |
Experimental Protocols
Materials and Reagents
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (SU1433)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Methylcellulose
-
Ethanol (70%)
-
Sterile filter paper discs or silicone rings
-
Incubator with humidity control (37.5°C, 60-70% humidity)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Sterile laboratory equipment (forceps, scissors, scalpels)
Experimental Workflow
Caption: Experimental workflow for the CAM assay with this compound.
Detailed Protocol
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.[1]
-
On day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator until day 7 or 8.
-
-
Preparation of this compound Pellets:
-
Dissolve this compound in DMSO to create a stock solution.
-
Prepare serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations.
-
Mix the this compound solutions with a sterile 1% methylcellulose solution in a 1:1 ratio to form a viscous solution.
-
Apply a small volume (e.g., 10 µL) of the mixture onto sterile filter paper discs or within silicone rings and allow them to air dry under sterile conditions to form pellets.[3] A vehicle control pellet should be prepared using DMSO and methylcellulose without the inhibitor.
-
-
Application to the CAM:
-
On day 7 or 8 of incubation, carefully remove the tape from the window.
-
Gently place a this compound or vehicle control pellet onto the CAM, in an area with a clear vascular network.
-
Reseal the window and return the eggs to the incubator for an additional 48-72 hours.
-
-
Image Acquisition and Analysis:
-
After the incubation period, open the window and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the pellet for both the treatment and control groups.
-
Quantify angiogenesis using image analysis software. Common parameters to measure include:
-
Vessel Density: The total area covered by blood vessels within a defined region of interest.
-
Vessel Length: The total length of all blood vessels in the region of interest.
-
Branch Points: The number of points where blood vessels bifurcate.
-
-
Calculate the percentage of inhibition for each parameter relative to the vehicle control group.
-
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits VEGFR-2 signaling, blocking angiogenesis.
PDGFRβ Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PDGFRβ signaling, disrupting vessel maturation.
Conclusion
The chick chorioallantoic membrane assay is a powerful in vivo tool for evaluating the anti-angiogenic properties of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and quantifiable data on the dose-dependent inhibitory effects of this compound on blood vessel formation. This information is invaluable for the preclinical development of novel anti-cancer and anti-angiogenic therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - CAM assay results for the three TKIs tested at their VEGFR2 IC50 value (vorolanib = 52nM, sunitinib = 43nM, and axitinib = 0.2nM). - Public Library of Science - Figshare [plos.figshare.com]
- 9. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Tyrphostin AG1433 in Endothelial Cell Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endothelial cell tube formation assay is a widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. Tyrphostin AG1433, also known as SU1433, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates angiogenic signaling. By inhibiting VEGFR-2, this compound is expected to disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. These application notes provide a detailed protocol for utilizing this compound in an endothelial cell tube formation assay and a framework for interpreting the results.
Principle of Action
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 signaling is the basis for its anti-angiogenic effects.[1][2]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on endothelial cell tube formation. This data is illustrative of the expected dose-dependent inhibitory effect of a potent VEGFR-2 inhibitor on key parameters of angiogenesis in this assay.
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points | Number of Meshes |
| 0 (Vehicle Control) | 12,500 ± 850 | 150 ± 15 | 80 ± 8 |
| 1 | 9,800 ± 720 | 110 ± 12 | 55 ± 6 |
| 5 | 5,200 ± 450 | 60 ± 8 | 25 ± 4 |
| 10 | 2,100 ± 210 | 20 ± 5 | 5 ± 2 |
| 25 | 500 ± 80 | 2 ± 1 | 0 |
Note: The data presented in this table is a representative example based on the known anti-angiogenic properties of VEGFR-2 inhibitors and is intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound (SU1433)
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol for Endothelial Cell Tube Formation Assay
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a pre-chilled 96-well plate.
-
Ensure the matrix is spread evenly across the bottom of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum basal medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the same basal medium used for cell resuspension to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Mix the HUVEC suspension with the different concentrations of this compound.
-
-
Seeding Cells onto the Matrix:
-
Carefully add 100 µL of the cell suspension containing the respective treatments to each well of the solidified basement membrane matrix plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.
-
-
Visualization and Quantification:
-
After incubation, examine the plate under an inverted microscope to observe tube formation.
-
For quantitative analysis, the cells can be stained with Calcein AM.
-
Carefully remove the culture medium from the wells.
-
Wash the wells gently with PBS.
-
Add Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Wash the wells again with PBS.
-
-
Capture images of the tube network in each well using a fluorescence microscope.
-
Analyze the images using image analysis software to quantify parameters such as total tube length, number of branch points, and number of meshes.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow
Caption: Endothelial cell tube formation assay workflow.
Logical Relationship
Caption: Mechanism of this compound action.
References
Application Notes and Protocols for Studying Tumor Angiogenesis with Tyrphostin AG1433
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key regulator of this process, making it a prime target for anti-cancer therapies. Tyrphostin AG1433 (also known as SU1433) is a potent and selective inhibitor of receptor tyrosine kinases, primarily targeting VEGFR-2 (Flk-1/KDR) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4] By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation, the key events in angiogenesis.[5] These application notes provide detailed protocols for utilizing this compound to study and inhibit tumor angiogenesis in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR-2 and PDGFRβ. This prevents the VEGF-induced autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for angiogenesis.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use these values as a guide for determining the optimal concentrations for their specific experimental setup.
| Parameter | Target | Value | Reference Assay |
| IC₅₀ | PDGFRβ | 5.0 μM | Chorioallantoic Membrane (CAM) Assay |
| IC₅₀ | VEGFR-2 (Flk-1/KDR) | 9.3 μM | Chorioallantoic Membrane (CAM) Assay |
| Effective Concentration Range | Glioblastoma Cell Viability | 0.1 - 100 μM | Cell Viability Assay (72 hours) |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 10% FBS. Allow cells to adhere overnight.
-
Serum Starvation: Replace the medium with basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare a serial dilution of this compound in basal medium (e.g., 0.1, 1, 5, 10, 25, 50 μM). The final DMSO concentration should be below 0.1%.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Stimulation: To the appropriate wells, add VEGF-A to a final concentration of 20 ng/mL to stimulate proliferation. Include a negative control group with no VEGF-A stimulation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification: Assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the VEGF-A stimulated control.
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the inhibitory effect of this compound on endothelial cell migration, a key process in the sprouting of new blood vessels.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 12-well cell culture plates
-
200 μL pipette tip
-
This compound
-
VEGF-A
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 μL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add basal medium containing a low percentage of serum (e.g., 0.5% FBS) with different concentrations of this compound (e.g., 1, 5, 10, 25 μM).
-
Stimulation: Add VEGF-A (20 ng/mL) to induce cell migration. Include a vehicle control and a no-VEGF control.
-
Image Acquisition: Immediately after treatment, capture images of the wound at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure and compare the migration rate between treated and control groups.
In Vitro Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a late and crucial stage of angiogenesis.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
EGM-2 medium
-
This compound
-
VEGF-A
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 μL per well.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing 2% FBS.
-
Treatment: Add different concentrations of this compound (e.g., 1, 5, 10, 25 μM) and VEGF-A (50 ng/mL) to the cell suspension.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified gel at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
This compound
-
Methylcellulose pellets
-
Sterile PBS
-
Small sterile filter paper discs or sponges
-
Stereomicroscope
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Window Creation: On day 3, create a small window (1-2 cm²) in the eggshell to expose the CAM.
-
Pellet Preparation: Prepare methylcellulose pellets containing different amounts of this compound (e.g., 1, 5, 10 μg per pellet). Vehicle control pellets should also be prepared.
-
Pellet Implantation: On day 7 or 8, gently place the pellets on the CAM, away from large blood vessels.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: On day 10 or 11, open the window and observe the vasculature around the pellet under a stereomicroscope. Capture images of the CAM.
-
Analysis: Quantify the anti-angiogenic effect by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points within a defined area.
Conclusion
This compound is a valuable tool for studying the role of VEGFR-2 and PDGFRβ in tumor angiogenesis. The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-angiogenic properties of this compound in both cellular and whole-organism models. Researchers can adapt these methodologies to their specific research questions to further elucidate the mechanisms of tumor angiogenesis and evaluate the therapeutic potential of targeting these critical signaling pathways.
References
Determining the Optimal Treatment Duration for Tyrphostin AG1433: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433 is a potent inhibitor of receptor tyrosine kinases (RTKs), demonstrating selectivity for Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).[1][2] Understanding the optimal treatment duration is critical for designing experiments that accurately assess its inhibitory effects, from direct target engagement to downstream cellular consequences. This document provides detailed application notes and protocols to guide researchers in determining the appropriate treatment window for achieving maximal inhibition of PDGFRβ and VEGFR-2 signaling pathways with this compound.
The optimal duration of treatment with this compound is highly dependent on the biological question being addressed. For direct inhibition of receptor phosphorylation, a short incubation time is often sufficient. In contrast, observing downstream effects such as changes in cell viability or apoptosis requires significantly longer exposure.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of this compound and a general workflow for determining the optimal treatment duration.
Caption: Targeted signaling pathways of this compound.
Caption: Experimental workflow for determining optimal treatment duration.
Quantitative Data Summary
The optimal treatment duration for this compound varies depending on the intended endpoint. For direct inhibition of receptor phosphorylation, shorter incubation times are effective, while longer durations are necessary to observe downstream cellular effects.
| Cell Line | Treatment Duration | Concentration | Endpoint Assessed | Observed Effect | Reference |
| A375R (Melanoma) | 2 hours | 5 and 20 µM | PDGFR Phosphorylation | Inhibition of phosphorylation | [3][4] |
| U87MG (Glioblastoma) | 24, 48, 72 hours | 5 µM | Cell Viability | Time-dependent reduction in viability | [5] |
| A375R and SK-MEL-5R (Melanoma) | 72 hours | 0.625–20 µM | Cell Viability | Suppression of viability | [3][4] |
| RH30 and RD (Rhabdomyosarcoma) | 48 hours | 0.5 µM to 100 µM | Cell Viability | Dose-dependent suppression of viability | [6] |
| GB8B (Glioblastoma) | 72 hours | 0.1-100 µM | Cytotoxicity | Concentration-dependent cell death | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of PDGFRβ and VEGFR-2 Phosphorylation
This protocol is designed to determine the optimal duration for direct inhibition of receptor autophosphorylation.
1. Cell Culture and Serum Starvation: a. Culture cells of interest (e.g., NIH3T3, HUVECs) to 70-80% confluency in appropriate growth medium. b. Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Treat serum-starved cells with the desired concentration of AG1433 (e.g., 5-20 µM) for various short time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
3. Ligand Stimulation: a. Following AG1433 incubation, stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB for PDGFRβ or 50 ng/mL VEGF for VEGFR-2) for 5-10 minutes.
4. Cell Lysis: a. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
5. Western Blot Analysis: a. Determine protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-PDGFRβ (e.g., Tyr751) or phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system. g. Strip and re-probe the membrane for total PDGFRβ, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 2: Time-Dependent Cell Viability Assay
This protocol assesses the downstream effects of this compound on cell proliferation and viability over a longer period.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). b. Allow cells to adhere for 24 hours.
2. This compound Treatment: a. Treat cells with a range of AG1433 concentrations. b. Include a vehicle control (DMSO) and an untreated control.
3. Incubation: a. Incubate the plates for different durations, for example, 24, 48, and 72 hours.
4. Viability Assessment (MTS Assay): a. At each time point, add MTS reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot cell viability against the log of the inhibitor concentration to determine the IC50 value at each time point.
Conclusion
The optimal treatment duration with this compound is contingent on the experimental endpoint. For assessing the direct inhibitory effect on PDGFRβ and VEGFR-2 phosphorylation, short incubation times, on the order of minutes to a few hours, are recommended. For evaluating downstream cellular consequences such as effects on cell viability and apoptosis, longer treatment durations of 24 to 72 hours are more appropriate. The provided protocols offer a framework for researchers to empirically determine the most effective treatment window for their specific cell type and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols: Immunohistochemical Staining for PDGFRβ Phosphorylation with AG1433
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival.[1] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathologies, including cancer and fibrotic diseases. Upon ligand binding, PDGFRβ dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades.[2] Consequently, the phosphorylation status of PDGFRβ is a key indicator of its activation and a critical biomarker in both basic research and clinical drug development.
AG1433 is a selective inhibitor of PDGFRβ tyrosine kinase activity. By competing with ATP for binding to the kinase domain, AG1433 prevents the autophosphorylation of the receptor, thereby blocking downstream signaling. Immunohistochemistry (IHC) is a powerful technique to visualize the levels and localization of phosphorylated PDGFRβ (pPDGFRβ) within the tissue microenvironment, providing valuable insights into the pharmacodynamic effects of inhibitors like AG1433.
These application notes provide a comprehensive protocol for the immunohistochemical detection of pPDGFRβ in formalin-fixed paraffin-embedded (FFPE) tissues and a framework for assessing the inhibitory effects of AG1433.
PDGFRβ Signaling Pathway
The activation of PDGFRβ triggers multiple downstream signaling pathways that regulate key cellular processes. The following diagram illustrates a simplified overview of the PDGFRβ signaling cascade and the point of inhibition by AG1433.
Caption: PDGFRβ signaling pathway and AG1433 inhibition.
Experimental Workflow for AG1433 Treatment and IHC Analysis
The following diagram outlines the key steps for evaluating the in-vivo or in-vitro efficacy of AG1433 using pPDGFRβ IHC as a pharmacodynamic biomarker.
Caption: Experimental workflow for AG1433 treatment and pPDGFRβ IHC.
Quantitative Data Presentation
The following tables provide a template for presenting quantitative data on pPDGFRβ IHC staining following treatment with a PDGFRβ inhibitor. The data presented here is illustrative and should be replaced with experimental results. Scoring can be performed using methods such as the H-Score, which combines staining intensity and the percentage of positive cells.
Table 1: In Vitro Inhibition of PDGFRβ Phosphorylation in Cell Lines
| Cell Line | Treatment (24h) | Concentration (µM) | Mean H-Score (± SD) | % Inhibition of pPDGFRβ |
| HT-1080 | Vehicle Control | - | 250 (± 15) | 0% |
| AG1433 | 1 | 120 (± 10) | 52% | |
| AG1433 | 5 | 55 (± 8) | 78% | |
| AG1433 | 10 | 20 (± 5) | 92% | |
| U-87 MG | Vehicle Control | - | 220 (± 12) | 0% |
| AG1433 | 1 | 115 (± 9) | 48% | |
| AG1433 | 5 | 48 (± 6) | 78% | |
| AG1433 | 10 | 15 (± 4) | 93% |
Table 2: In Vivo Inhibition of PDGFRβ Phosphorylation in Xenograft Model
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean ± SD) | % Positive Cells (Mean ± SD) | Mean H-Score (± SD) |
| Vehicle Control | - | 2.8 (± 0.3) | 85% (± 5%) | 238 (± 25) |
| AG1433 | 25 | 1.5 (± 0.4) | 40% (± 8%) | 60 (± 16) |
| AG1433 | 50 | 0.8 (± 0.2) | 15% (± 6%) | 12 (± 4.8) |
Detailed Experimental Protocols
Antibody Validation
Prior to initiating an IHC study, it is imperative to validate the specificity of the anti-pPDGFRβ antibody.[3]
-
Western Blotting: Confirm that the antibody detects a band at the expected molecular weight for PDGFRβ in lysates from cells known to express the receptor. To verify phospho-specificity, compare staining in lysates from cells stimulated with PDGF-BB versus unstimulated or inhibitor-treated cells. A significant reduction in the band intensity should be observed in the absence of stimulation or in the presence of the inhibitor.
-
Phosphatase Treatment: Treat tissue sections with a phosphatase (e.g., lambda protein phosphatase) prior to incubation with the primary antibody. This should abolish the staining, confirming that the antibody is specific to the phosphorylated form of the protein.[3]
-
Positive and Negative Controls: Include tissue sections known to be positive and negative for pPDGFRβ expression in each IHC run to ensure the validity of the staining.
Immunohistochemistry Protocol for pPDGFRβ in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-pPDGFRβ (specific for a key phosphorylation site, e.g., Tyr751 or Tyr1021)
-
Biotinylated Secondary Antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20-30 minutes (e.g., in a water bath or steamer).[4]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pPDGFRβ antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Incubate sections with DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Image Analysis
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner at high resolution.
-
Scoring:
-
H-Score: This is a semi-quantitative method calculated as: H-Score = Σ (I × P), where 'I' is the intensity score (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and 'P' is the percentage of cells stained at that intensity. The final score ranges from 0 to 300.[5]
-
Percentage of Positive Cells: Determine the percentage of tumor or stromal cells with positive staining, regardless of intensity.[1]
-
-
Software Analysis: Utilize image analysis software for automated and unbiased quantification of staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Validate antibody by Western blot; use a recommended antibody for IHC-P. |
| Inadequate antigen retrieval | Optimize retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Titrate the primary antibody to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure the peroxidase block step is performed correctly. | |
| Primary antibody concentration too high | Further dilute the primary antibody. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the host species of the primary. |
| Drying out of sections | Keep slides moist throughout the staining procedure. |
Conclusion
Immunohistochemistry for phosphorylated PDGFRβ is a critical tool for evaluating the efficacy of targeted inhibitors like AG1433. A well-validated antibody and a meticulously optimized protocol are essential for generating reliable and reproducible data. The quantitative analysis of pPDGFRβ staining provides robust pharmacodynamic evidence of target engagement and can be a valuable component of preclinical and clinical studies for novel cancer therapeutics.
References
- 1. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-PDGF Receptor beta (Tyr1009) (42F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Including Total EGFR Staining in Scoring Improves EGFR Mutations Detection by Mutation-Specific Antibodies and EGFR TKIs Response Prediction | PLOS One [journals.plos.org]
Application Notes and Protocols: Tyrphostin AG1433 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1433, also known as SU1433, is a potent inhibitor of tyrosine kinases, demonstrating selectivity for Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or Flk-1/KDR).[1][2][3] Its mechanism of action centers on the disruption of key signaling pathways involved in angiogenesis and tumor cell proliferation, making it a compelling candidate for combination cancer therapy.[1][3][4][5] By inhibiting these pathways, AG1433 can prevent the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents, such as cisplatin and doxorubicin.
Mechanism of Action: Targeting Angiogenesis and Tumor Growth
This compound exerts its anti-cancer effects by targeting specific receptor tyrosine kinases (RTKs).[6][7] RTKs are crucial for cell signaling and are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[4][5] AG1433 specifically inhibits:
-
PDGFRβ: This receptor is involved in cell growth, proliferation, and migration. Its inhibition can directly impede tumor growth.
-
VEGFR-2 (Flk-1/KDR): As a primary mediator of VEGF-induced angiogenesis, its blockade by AG1433 inhibits the formation of new blood vessels, a process critical for tumor expansion and metastasis.[4][5]
The dual inhibition of these pathways suggests that AG1433 can both directly target cancer cells and disrupt the tumor microenvironment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDGFRβ) | 5.0 μM | In vitro kinase assay | [1][3] |
| IC50 (VEGFR-2) | 9.3 μM | In vitro kinase assay | [1][3] |
| Cytotoxicity | Moderate | GB8B glioblastoma cells (72h) | [1] |
Proposed Combination Therapies and Rationale
While direct studies combining this compound with other chemotherapy agents are limited in the provided search results, the known mechanisms of action for AG1433 and other chemotherapeutics suggest a strong potential for synergistic interactions. Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.[8][9][10]
This compound and Cisplatin
Rationale: Cisplatin is a platinum-based chemotherapy drug that induces DNA damage in cancer cells, leading to apoptosis.[11] However, resistance to cisplatin is a significant clinical challenge.[11][12] The anti-angiogenic effect of AG1433 could enhance the efficacy of cisplatin by:
-
Improving Drug Delivery: By normalizing tumor vasculature, anti-angiogenic agents can improve the delivery and penetration of cytotoxic drugs to the tumor core.
-
Overcoming Resistance: Some resistance mechanisms are linked to the tumor microenvironment. By targeting this, AG1433 may sensitize resistant cells to cisplatin.
-
Inducing Synergistic Apoptosis: The combination of DNA damage from cisplatin and the inhibition of survival signals by AG1433 could lead to a more potent induction of apoptosis.[13]
This compound and Doxorubicin
Rationale: Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death.[14] Combining doxorubicin with AG1433 could offer several advantages:
-
Enhanced Anti-Tumor Activity: The anti-proliferative effects of AG1433 can complement the cytotoxic action of doxorubicin, leading to a greater reduction in tumor growth.[9]
-
Reduced Cardiotoxicity: A significant side effect of doxorubicin is cardiotoxicity.[14] A synergistic combination could potentially allow for lower, less toxic doses of doxorubicin to be used.
-
Inhibition of Metastasis: By targeting VEGFR-2, AG1433 can inhibit the formation of new blood vessels necessary for metastasis, complementing the primary tumor-killing effect of doxorubicin.[14]
Experimental Protocols
The following are detailed protocols for investigating the combination of this compound with cisplatin or doxorubicin in vitro and in vivo.
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of AG1433 alone and in combination with cisplatin or doxorubicin on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., human lung cancer DMS114, breast cancer 4T1)
-
This compound (stock solution in DMSO)
-
Cisplatin or Doxorubicin
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with varying concentrations of AG1433, cisplatin/doxorubicin, or a combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
Use the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by AG1433 in combination with cisplatin or doxorubicin.
-
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin or Doxorubicin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the respective drugs (single and combination) at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of AG1433 in combination with cisplatin or doxorubicin in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., 4T1 for breast cancer)[10]
-
This compound (formulated for in vivo administration)
-
Cisplatin or Doxorubicin
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to four groups: Vehicle control, AG1433 alone, Cisplatin/Doxorubicin alone, and AG1433 + Cisplatin/Doxorubicin.
-
Administer the treatments according to a predetermined schedule (e.g., daily for AG1433, weekly for cisplatin/doxorubicin).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: AG1433 inhibits PDGFRβ and VEGFR-2 signaling.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating AG1433 combination therapy.
Logical Relationship of Proposed Synergistic Mechanism
Caption: Proposed synergistic mechanism of AG1433 and chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. combination-treatment-with-doxorubicin-and-gamitrinib-synergistically-augments-anticancer-activity-through-enhanced-activation-of-bim - Ask this paper | Bohrium [bohrium.com]
- 9. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of autophagy inhibitors combined with cisplatin against cisplatin-resistant nasopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-hydroxyisovalerylshikonin and cisplatin act synergistically to inhibit growth and to induce apoptosis of human lung cancer DMS114 cells via a tyrosine kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Application Notes and Protocols for Tyrphostin AG1433 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of Tyrphostin AG1433 solutions. Adherence to these guidelines is crucial for ensuring the integrity and biological activity of the compound in experimental settings.
Introduction to this compound
This compound is a potent inhibitor of tyrosine kinases, demonstrating selectivity for Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][2][3][4] It plays a critical role in blocking angiogenesis, the formation of new blood vessels, making it a valuable tool in cancer research and studies of other angiogenesis-dependent diseases.[1][3][5]
Storage and Handling of this compound
Proper storage and handling are paramount to maintaining the stability and potency of this compound.
Powder Form
-
Long-Term Storage: The solid form of this compound is stable for up to 3 years when stored at -20°C.[2][6]
-
Short-Term Storage: For shorter periods, it can be stored at 4°C for up to 2 years.[6]
-
Handling: Keep the vial tightly sealed and protected from light. Before opening, allow the product to equilibrate to room temperature for at least one hour to prevent moisture condensation.
Solution Form (in DMSO)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][6]
-
Long-Term Storage: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] Some sources suggest stability for up to one year at this temperature.[2]
-
Short-Term Storage: At -20°C, solutions in DMSO are stable for up to one month.[1][2]
-
Handling: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1][7] Ensure vials are tightly sealed to prevent the absorption of water, as DMSO is hygroscopic.[2]
Summary of Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][6] |
| Powder | 4°C | Up to 2 years[6] |
| Solution in DMSO | -80°C | Up to 6 months[1] - 1 year[2] |
| Solution in DMSO | -20°C | Up to 1 month[1][2] |
Preparation of this compound Solutions
Preparation of Stock Solutions for In Vitro Use
-
Solvent: Use high-purity, anhydrous DMSO.[2]
-
Concentration: Prepare a stock solution of 10 mM. Given the molecular weight of this compound (266.29 g/mol ), dissolve 2.66 mg of the powder in 1 mL of DMSO.[6]
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, sonicate the vial in a water bath for a short period.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C as recommended above.
Preparation of Working Solutions for Cell Culture
-
Dilution: Directly before use, thaw a single-use aliquot of the DMSO stock solution.
-
Final Concentration: Dilute the stock solution with cell culture medium to the desired final concentration for your experiment. Note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols for Stability Assessment
To ensure the continued efficacy of stored this compound solutions, periodic stability assessments are recommended. This involves both chemical purity analysis and a bioactivity assay.
Chemical Purity Assessment: Stability-Indicating HPLC Method
Proposed HPLC Method Parameters (to be validated):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 276 nm).[8][11] |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Protocol for Stability Testing:
-
Prepare a standard solution of freshly dissolved this compound powder of known concentration.
-
Thaw a stored aliquot of the this compound solution and dilute it to the same concentration as the standard.
-
Inject both the standard and the stored sample into the HPLC system.
-
Compare the chromatograms. The stability is assessed by:
-
Purity: A decrease in the area of the main this compound peak in the stored sample compared to the standard.
-
Degradation Products: The appearance of new peaks in the chromatogram of the stored sample.
-
Forced Degradation Studies
To validate the stability-indicating nature of the HPLC method and to understand the potential degradation pathways, forced degradation studies should be performed.[10][12]
Protocol for Forced Degradation:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for several hours.[13]
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for several hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heat the solid powder or solution at an elevated temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by the developed HPLC method to identify and quantify the degradation products.[12]
Bioactivity Assessment: Inhibition of Receptor Phosphorylation
The biological activity of stored this compound solutions can be confirmed by assessing their ability to inhibit the phosphorylation of its target receptors, PDGFRβ and VEGFR-2, in a cell-based assay.
Protocol for VEGFR-2 Phosphorylation Inhibition Assay:
-
Cell Line: Use an endothelial cell line that expresses VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Plating: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Starvation: The following day, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the stored this compound solution (and a freshly prepared standard as a positive control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Analysis: Determine the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates using a Western blot or an ELISA-based assay. A decrease in the ratio of phosphorylated VEGFR-2 to total VEGFR-2 in the presence of this compound indicates its inhibitory activity.
A similar protocol can be followed for assessing the inhibition of PDGFRβ phosphorylation using a suitable cell line (e.g., fibroblasts) and stimulating with PDGF-BB.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits PDGFRβ and VEGFR-2 signaling.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating the final concentration of Tyrphostin AG1433 in media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Tyrphostin AG1433, a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases.
Introduction
This compound is a selective tyrosine kinase inhibitor that plays a crucial role in blocking angiogenesis and cell proliferation. It specifically targets PDGFRβ and VEGFR-2, key receptors implicated in various signaling pathways that drive tumor growth and blood vessel formation.[1][2][3] This document offers a comprehensive guide for utilizing this compound in in vitro studies, complete with detailed protocols for preparing stock solutions and determining final concentrations in cell culture media.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | SU1433, AG1433 | [1][2] |
| Molecular Weight | 266.29 g/mol | [2] |
| IC50 (PDGFRβ) | 5.0 μM | [1][2][3] |
| IC50 (VEGFR-2/KDR) | 9.3 μM | [1][2][3] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
Table 3: Example Working Concentrations for Glioblastoma (GB8B) Cells
| Concentration Range | Incubation Time | Effect | Reference |
| 0.1 - 100 μM | 72 hours | Induces moderate, concentration-dependent cytotoxicity | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 0.26629 g/mol * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need 2.66 mg of this compound.
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the powder: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Calculation and Preparation of Final Concentration in Media
This protocol outlines the steps to dilute the this compound stock solution to the desired final concentration in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media
-
Sterile conical tubes or culture plates
-
Calibrated pipettes
Procedure:
-
Determine the final concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be used in your assay. For example, a starting concentration of 10 μM is often used.
-
Calculate the required volume of stock solution: Use the following formula (C1V1 = C2V2): (Concentration of stock) * (Volume of stock) = (Final concentration) * (Final volume of media) For example, to prepare 10 mL of media with a final concentration of 10 μM from a 10 mM stock solution: (10,000 μM) * V1 = (10 μM) * (10 mL) V1 = (10 μM * 10 mL) / 10,000 μM = 0.01 mL = 10 μL
-
Prepare the final solution: a. Add the desired final volume of pre-warmed complete cell culture media to a sterile conical tube or directly to the wells of a culture plate. b. Add the calculated volume of the 10 mM this compound stock solution to the media. c. Gently mix by pipetting up and down or by swirling the plate.
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture media. This is crucial to account for any potential effects of the solvent on the cells.
-
Incubate: Treat the cells with the prepared media containing this compound and the vehicle control for the desired duration of the experiment.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound.
This compound Mechanism of Action
Caption: Inhibition of PDGFRβ and VEGFR-2 signaling by this compound.
References
Troubleshooting & Optimization
Tyrphostin AG1433 solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Tyrphostin AG1433 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as SU1433) is a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are receptor tyrosine kinases.[1][2][3][4][5][6] It functions by blocking the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in angiogenesis and cell proliferation.[7][8]
Q2: What are the known solubility properties of this compound?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][9] This low aqueous solubility is a common characteristic of many kinase inhibitors due to their lipophilic nature, which is tailored to fit the hydrophobic ATP-binding pocket of kinases.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1][2] For example, a stock solution of 10 mM can be prepared.[2] To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][10] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3][10]
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The following steps can help troubleshoot and prevent this issue.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Solution 1: Minimize the Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and can cause the compound to precipitate upon dilution.
-
Recommendation: Aim to keep the final concentration of DMSO in your cell-based assays below 0.5%. For highly sensitive cell lines, a final DMSO concentration of less than 0.1% is advisable.
-
Procedure: Prepare a more concentrated intermediate dilution of your DMSO stock in your aqueous buffer or medium. Add a small volume of this intermediate dilution to your final experimental volume. Always add the DMSO stock solution to the aqueous solution slowly while vortexing or stirring to facilitate mixing.
Solution 2: Reduce the Final Working Concentration of this compound
The observed precipitation may be due to exceeding the aqueous solubility limit of this compound.
-
Recommendation: If experimentally feasible, lower the final concentration of this compound in your assay.
-
Procedure: Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor. This will minimize the risk of precipitation and potential off-target effects.
Solution 3: Utilize Co-solvents for In Vivo Formulations
For animal experiments, a clear solution may not always be achievable or necessary. Co-solvents can help maintain solubility.
-
Recommendation: A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][10]
-
Procedure: A typical protocol involves adding the solvents sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[10] Ensure thorough mixing after the addition of each solvent. Heating and/or sonication can aid in dissolution if precipitation occurs.[2]
Solution 4: Prepare a Homogeneous Suspension
For oral administration in animal studies, a homogeneous suspension is often used.
-
Recommendation: Carboxymethylcellulose sodium (CMC-Na) can be used as a suspending agent.
-
Procedure: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to achieve a homogeneous suspension.[1][9]
Data Presentation
Table 1: Solubility and Stock Solution Preparation of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| In Vitro | |||
| DMSO | 53 - 62.5 mg/mL[1][3][10] | ~199 - 235 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][9] Sonication or warming to 37°C can aid dissolution.[3] |
| Water | Insoluble[1][9] | - | |
| Ethanol | Insoluble[1][9] | - | |
| In Vivo Formulation | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[2][10] | ≥ 7.81 mM | Prepare fresh on the day of use. Add solvents sequentially and mix well. |
| CMC-Na | ≥ 5 mg/mL (suspension)[1][9] | ≥ 18.78 mM | Forms a homogeneous suspension suitable for oral administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 266.30 g/mol ). For 1 mg of powder, you will need 375.5 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder in a sterile vial.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the vial in an ultrasonic water bath for a few minutes or gently warm it at 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:100 intermediate dilution of the 10 mM stock in media to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution directly if an intermediate step is not used) to your cell culture plates containing the final volume of medium. Add the solution dropwise while gently swirling the plate to ensure rapid and even distribution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cells.
Signaling Pathway
This compound inhibits the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. This compound | CAS#:168835-90-3 | Chemsrc [chemsrc.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Tyrphostin AG1433 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tyrphostin AG1433 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a known inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1][2][3] In biochemical assays, the IC50 values are reported to be 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2.[1][2][3]
Q2: What are the potential off-target effects of this compound?
While comprehensive public data from broad kinome screening of this compound is limited, off-target effects are a possibility with any kinase inhibitor.[4] Given its activity against receptor tyrosine kinases, it is plausible that at higher concentrations, AG1433 may show inhibitory activity against other related kinases. To definitively identify off-target interactions, it is recommended to perform a kinase selectivity panel screening.[4]
Q3: How should I prepare and store this compound stock solutions?
For optimal and consistent results, proper handling and storage of this compound are crucial. It is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in the appropriate assay buffer. Always perform a solubility test in your specific assay buffer to ensure the compound does not precipitate.
Q4: My in-vitro and cell-based assay results with this compound are inconsistent. What could be the reason?
Discrepancies between in-vitro and cell-based assays are common and can arise from several factors:
-
Cellular ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase, which is typically much lower than the millimolar concentrations of ATP found within cells. An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP cellular environment.[5]
-
Cellular Environment: The complexity of the cellular milieu, including the presence of scaffolding proteins, substrate availability, and post-translational modifications of the target kinase, can influence the inhibitor's efficacy in ways not replicated in a purified in-vitro system.[5]
-
Off-Target Effects: In a cellular context, the observed phenotype might be a consequence of the compound acting on multiple targets, not just the primary kinase of interest.[5]
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, leading to a lower effective intracellular concentration.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in your kinase assay results can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, particularly the enzyme and inhibitor solutions. Avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. If possible, avoid using these wells. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.[5] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your assay buffer at the final concentration. If precipitation is observed, you may need to adjust the final DMSO concentration or use a different buffer system. |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for your compound can be a significant source of frustration.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the kinase enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a consistent lot of the enzyme for comparative experiments. Run a positive control with a known inhibitor to verify enzyme activity. |
| Sub-optimal Assay Conditions | The IC50 value can be highly dependent on the concentrations of ATP and the substrate. Ensure these are kept constant across all experiments where you are comparing inhibitor potency. It is recommended to perform assays at the ATP Km for the specific kinase.[6] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid potential degradation of the compound in aqueous solutions over time. |
| Data Analysis | Use a consistent data analysis method and software for calculating IC50 values. Ensure that your dose-response curve has a sufficient number of data points to accurately define the top and bottom plateaus. |
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known on-target activities of this compound.
| Target Kinase | IC50 (µM) | Assay Conditions |
| PDGFRβ | 5.0 | Biochemical Assay |
| VEGFR-2 (Flk-1/KDR) | 9.3 | Biochemical Assay |
Hypothetical Off-Target Profile:
Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public off-target screening data for this compound is not available. This is intended to demonstrate how off-target data would be presented.
| Off-Target Kinase | Hypothetical IC50 (µM) | Kinase Family |
| c-Kit | 15.2 | Receptor Tyrosine Kinase |
| CSF1R (Fms) | 21.8 | Receptor Tyrosine Kinase |
| FLT3 | 35.5 | Receptor Tyrosine Kinase |
| Src | > 50 | Non-receptor Tyrosine Kinase |
| Lck | > 50 | Non-receptor Tyrosine Kinase |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM. Then, dilute these DMSO stocks into the Kinase Reaction Buffer to create 4x working solutions.
-
Assay Plate Setup: Add 5 µL of the 4x this compound working solutions or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2x Kinase/Substrate mix in Kinase Reaction Buffer. Add 10 µL of this mix to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in Kinase Reaction Buffer. Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: TR-FRET Kinase Assay for IC50 Determination
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
This compound
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647-streptavidin)
-
Kinase Reaction Buffer
-
ATP
-
DMSO
-
Low-volume, black 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then create 4x working solutions in Kinase Reaction Buffer.
-
Assay Plate Setup: Add 5 µL of the 4x this compound working solutions or vehicle to the wells.
-
Kinase/Substrate Addition: Prepare a 2x Kinase/Biotinylated Substrate mix in Kinase Reaction Buffer. Add 10 µL of this mix to all wells.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of 2x ATP solution to initiate the reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 20 µL of a stop/detection mix containing EDTA (to stop the reaction) and the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-dye conjugate) in TR-FRET dilution buffer.
-
Incubation for Detection: Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal working concentration of Tyrphostin AG1433
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal working concentration of Tyrphostin AG1433 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SU1433) is a tyrosine kinase inhibitor.[1][2] It selectively inhibits Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][3][4] By inhibiting these receptors, this compound can prevent blood vessel formation (angiogenesis) and may induce cell death in certain cancer cell lines.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a target by 50%. The reported IC50 values for this compound are:
| Target | IC50 |
| PDGFRβ | 5.0 µM |
| VEGFR-2 (Flk-1/KDR) | 9.3 µM |
| [1][2][3] |
Q3: What is a recommended starting concentration range for my cell line?
The optimal working concentration of this compound is highly dependent on the specific cell line and experimental conditions. Based on existing studies, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[1][5] For instance, in studies with glioblastoma cells (GB8B), concentrations ranging from 0.1 µM to 100 µM have been used to induce cell death.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 53 mg/mL in fresh DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
Q5: What are potential off-target effects of this compound?
While this compound is a selective inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[6] It is important to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended targets. Some tyrphostins have been reported to have effects on mitochondrial function, so it is important to carefully evaluate cellular responses.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak biological effect observed. | Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM).[1][5] |
| Short incubation time: The duration of treatment may not be sufficient to observe a significant effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Degraded inhibitor: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Use a fresh aliquot of the stock solution for each experiment. Ensure proper storage at -20°C or -80°C.[1] | |
| Low cell permeability: The compound may not be efficiently entering the cells. | While this compound is generally cell-permeable, this can be cell-type dependent. Acetylation has been used to improve the permeability of other tyrphostins.[8] | |
| High levels of cell death or toxicity observed, even at low concentrations. | Cell line sensitivity: Your cell line may be particularly sensitive to the inhibitor. | Perform a viability assay (e.g., MTT or trypan blue exclusion) with a lower range of concentrations to determine the cytotoxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent or variable results between experiments. | Variations in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent confluence for all experiments. |
| Inaccurate dilutions: Errors in preparing serial dilutions of the inhibitor can lead to variability. | Prepare fresh dilutions for each experiment and double-check calculations. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Assessing Target Inhibition by Western Blotting
This protocol is to confirm that this compound is inhibiting the phosphorylation of its target, PDGFRβ, or a downstream effector.
Materials:
-
This compound
-
Your cell line of interest (expressing PDGFRβ)
-
PDGF-BB ligand (or other appropriate stimulus)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ, anti-total-PDGFRβ, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow them to 70-80% confluence. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 determined from the viability assay) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with PDGF-BB ligand for a short period (e.g., 10-15 minutes) to induce PDGFRβ phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total PDGFRβ and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A decrease in the ratio of phospho-PDGFRβ to total PDGFRβ with increasing concentrations of this compound confirms target engagement.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for determining the optimal working concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG1433 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG1433, with a focus on issues related to cytotoxicity at high concentrations.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Observation: A visible precipitate forms in the cell culture medium after adding the this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media. |
| Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working concentration, perform serial dilutions. First, dilute the stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final volume of complete medium. This gradual dilution can prevent the compound from precipitating.[1][2] | |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution.[1] |
| Solution: Warm the cell culture medium to 37°C before adding the diluted this compound. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion. | |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the final volume of the cell culture medium. |
| Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. If a high concentration is required, consider using a solubilizing agent, but be aware that this may have its own effects on the cells. | |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. |
| Solution: If using a serum-free medium, consider adding a small percentage of serum (e.g., 0.5-1%) as the proteins in the serum can help to solubilize hydrophobic compounds.[1] Always include a vehicle control with the same final concentration of DMSO and any other additives. |
Issue 2: Unexpected Cell Morphology Changes
Observation: Cells treated with high concentrations of this compound exhibit unusual morphological changes, such as rounding, detachment, or the formation of vacuoles, that are not typical of apoptosis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | At high concentrations, this compound may inhibit other kinases or cellular targets, leading to non-specific cytotoxic effects. Some tyrphostins have been shown to disrupt mitochondrial function, which can lead to significant morphological changes.[3][4] |
| Solution: Perform a dose-response curve to determine the lowest concentration that gives the desired on-target effect. If possible, use a more specific inhibitor for PDGFRβ and VEGFR-2 to confirm that the observed phenotype is due to inhibition of these primary targets. Consider performing a kinase inhibitor profiling assay to identify potential off-target effects. | |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells and cause morphological changes. |
| Solution: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final concentration of DMSO to differentiate between compound- and solvent-induced effects.[1] | |
| Compound-Induced Stress Response | High concentrations of the inhibitor can induce cellular stress responses that alter cell morphology. |
| Solution: Analyze markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, to determine if these pathways are being activated. A time-course experiment can help to distinguish early, specific effects from later, more general stress responses. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent inhibitor of the receptor tyrosine kinases PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), with reported IC50 values of 5.0 μM and 9.3 μM, respectively.[5][6] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. At higher concentrations, it can induce cytotoxicity, likely through the arrest of the cell cycle and induction of apoptosis. One study on a different tyrphostin suggested a mechanism involving the suppression of cyclin B1 and the inhibition of the cyclin B1/p34cdc2 complex, which is critical for mitosis.
Q2: What are the typical cytotoxic concentrations of this compound?
A2: The cytotoxic concentration of this compound is cell-line dependent. In one study, treatment of glioblastoma (GB8B) cells with this compound at concentrations ranging from 0.1 to 100 μM for 72 hours induced moderate, concentration-dependent cytotoxicity. It is recommended to perform a dose-response experiment for your specific cell line to determine the IC50 value.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[6] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: Are there known off-target effects for this compound at high concentrations?
Data Presentation
Table 1: Cytotoxicity of this compound and Other Tyrphostins in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / % Viability |
| This compound | GB8B (Glioblastoma) | Not specified | 72 | Moderate cytotoxicity observed at 0.1-100 µM |
| Tyrphostin AG1296 | Rhabdomyosarcoma | Differential Staining | 48 | 22.6% viability at 100 µM |
| Tyrphostin AG17 | HL-60(TB) (Promyelocytic Leukemia) | Tetrazolium Dye Reduction | 12 | Total growth inhibition at 1.5 µM |
| Tyrphostin AG17 | Panel of 13 human tumor cell lines | Tetrazolium Dye Reduction | Not specified | IC50 ranging from 0.7 to 4.0 µM[3] |
Note: Data for Tyrphostin AG1296 and AG17 are included for comparative purposes as they belong to the same class of compounds. The cytotoxic effects of this compound will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Cytotoxicity using MTT Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare a series of dilutions of the this compound stock solution in pre-warmed, serum-free medium. It is recommended to perform a two-step dilution to minimize the final DMSO concentration. For example, first dilute the 10 mM stock to 1 mM in serum-free medium, and then make the final dilutions from this intermediate stock.
3. Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Signaling pathways inhibited by this compound, leading to reduced cell proliferation and angiogenesis.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innovativegenomics.org [innovativegenomics.org]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tyrphostin AG1433 CAM Assay Variability: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the chick chorioallantoic membrane (CAM) assay to evaluate the anti-angiogenic potential of Tyrphostin AG1433, experimental variability can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit angiogenesis?
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) tyrosine kinases.[1] Angiogenesis, the formation of new blood vessels, is heavily reliant on the activation of VEGFR-2 by its ligand, VEGF. By blocking the tyrosine kinase activity of VEGFR-2, this compound inhibits the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels.[2][3][4][5]
Q2: What is the optimal method for delivering this compound to the CAM?
A common and effective method for localized and sustained delivery of small molecule inhibitors like this compound in the CAM assay is through the use of methylcellulose pellets.[6] This involves embedding the compound into a slow-release pellet that is placed directly onto the CAM.
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] It is crucial to use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]
Q4: How should I prepare the this compound stock solution?
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Experimental variability in the this compound CAM assay can arise from several factors, ranging from compound preparation to assay execution and data analysis. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Embryo Mortality | - Contamination: Bacterial or fungal contamination of the eggs. | - Maintain strict aseptic techniques throughout the procedure. Sanitize eggs and all equipment with 70% ethanol. Work in a laminar flow hood.[7] |
| - Toxicity of this compound: The concentration of the compound may be too high. | - Perform a dose-response study to determine the optimal non-toxic concentration. Start with a concentration range based on its IC50 for VEGFR-2 (9.3 µM) and adjust accordingly.[1] Observe for signs of toxicity such as embryo malformations, growth retardation, or hemorrhage.[8] | |
| - DMSO Toxicity: High concentrations of the vehicle (DMSO) can be toxic to the embryo. | - Ensure the final concentration of DMSO in the methylcellulose pellet is as low as possible, ideally below 1%. | |
| - Improper Egg Handling: Physical shock or incorrect incubation conditions. | - Handle eggs gently. Maintain incubator at a constant temperature (37-38°C) and humidity (60-70%). | |
| Inconsistent or No Inhibition of Angiogenesis | - Suboptimal Compound Concentration: The concentration of this compound may be too low to exert an inhibitory effect. | - Increase the concentration of this compound in the methylcellulose pellet based on dose-response data. |
| - Compound Instability: this compound may degrade in the pellet at 37°C over the incubation period. | - While specific stability data in methylcellulose at 37°C is not readily available, prepare fresh pellets for each experiment. Minimize the time between pellet preparation and application. | |
| - Uneven Drug Distribution in Pellet: The compound may not be homogenously mixed within the methylcellulose. | - Ensure thorough mixing of the this compound stock solution with the methylcellulose solution before pellet formation. | |
| - Pellet Placement: Incorrect placement of the pellet on the CAM, for example, on top of a large, pre-existing blood vessel. | - Carefully place the pellet on a region of the CAM with a fine capillary network, avoiding major vessels. | |
| High Variability Between Replicates | - Inconsistent Pellet Size/Shape: Variations in the size and shape of the methylcellulose pellets will lead to different amounts of compound being delivered. | - Standardize the pellet preparation method to ensure uniform size and shape. A Hamilton syringe or similar device can be used to dispense a consistent volume of the methylcellulose-compound mixture. |
| - Subjective Quantification of Angiogenesis: Manual counting of blood vessels can be subjective and lead to inter-observer variability. | - Utilize image analysis software (e.g., ImageJ with angiogenesis plugins, APERIO ImageScope, IKOSA CAM Assay App, or WimCAM) for objective and reproducible quantification of vascular density, vessel length, and branching points.[3][4][9] | |
| - Natural Biological Variation: Inherent biological differences between individual chick embryos. | - Increase the number of eggs per experimental group to improve statistical power and account for biological variability. | |
| False Positive Results (Inhibition in Control Group) | - Mechanical Trauma: The physical presence of the methylcellulose pellet can sometimes cause a localized inflammatory response that may be misinterpreted as anti-angiogenesis. | - Ensure the control group pellets (containing only the vehicle, DMSO) are of the same size and consistency as the treatment group pellets. |
| - Salt Crystals in Pellet: Presence of salt crystals in the sample can cause an inflammatory response. | - Ensure all solutions used for pellet preparation are properly dissolved and free of precipitates. |
Experimental Protocols
Preparation of Methylcellulose Pellets with this compound
-
Prepare a 1.3% Methylcellulose Solution:
-
Autoclave 1.3 g of methylcellulose powder.
-
In a sterile environment, dissolve the methylcellulose in 100 mL of sterile distilled water by stirring overnight at 4°C.
-
Centrifuge at 4000 rpm for 30 minutes at 4°C to remove any undissolved particles.
-
Store the solution at 4°C.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Store in aliquots at -20°C or -80°C.
-
-
Prepare this compound-Methylcellulose Mixture:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
To prepare pellets with a final concentration of, for example, 100 µM, mix 1 µL of the 10 mM stock solution with 99 µL of the 1.3% methylcellulose solution.
-
For the control group, mix 1 µL of 100% DMSO with 99 µL of the 1.3% methylcellulose solution.
-
Vortex the mixture thoroughly to ensure homogenous distribution.
-
-
Form the Pellets:
-
Using a micropipette, carefully dispense 10 µL drops of the mixture onto a sterile petri dish.
-
Allow the pellets to air-dry in a laminar flow hood until they are solid and can be easily handled with sterile forceps.
-
In Ovo CAM Assay Protocol
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
-
Windowing the Egg:
-
On day 3, carefully create a small hole in the blunt end of the egg over the air sac.
-
Create a second small hole on the side of the egg.
-
Apply gentle suction to the hole on the blunt end to drop the CAM away from the shell membrane.
-
Cut a 1-2 cm² window in the shell over the dropped CAM using a small rotary tool.
-
Seal the window with sterile adhesive tape and return the egg to the incubator.
-
-
Application of Pellets:
-
On day 8 or 9 of incubation, open the window and carefully place a prepared methylcellulose pellet (control or this compound) onto the CAM in a region with a well-developed capillary network.[10]
-
Reseal the window and return the egg to the incubator.
-
-
Observation and Quantification:
-
After 48-72 hours of incubation with the pellet, open the window and observe the area around the pellet for inhibition of angiogenesis.
-
Capture high-resolution images of the CAM using a stereomicroscope equipped with a camera.
-
Quantify angiogenesis by measuring parameters such as vessel density, total vessel length, and the number of branch points in a defined area around the pellet using image analysis software.
-
Data Presentation
The following table summarizes the key properties of this compound relevant to its use in CAM assays.
| Parameter | Value | Reference |
| Target(s) | VEGFR-2, PDGFRβ | [1] |
| IC50 (VEGFR-2) | 9.3 µM | [1] |
| IC50 (PDGFRβ) | 5.0 µM | [1] |
| Solubility | Soluble in DMSO, Insoluble in water and ethanol | [1] |
| Storage (Powder) | 3 years at -20°C | [11] |
| Storage (Stock Solution in DMSO) | 1 month at -20°C, 6 months at -80°C | [6] |
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key downstream signaling pathways activated by VEGFR-2, which are inhibited by this compound.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
CAM Assay Experimental Workflow
This diagram outlines the key steps in performing a CAM assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A simple method of image analysis to estimate CAM vascularization by APERIO ImageScope software | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 3. kolaido.com [kolaido.com]
- 4. Wimasis - CAM assay AI Image Analysis Free Trials [wimasis.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick embryo chorioallantoic membrane (CAM): an alternative predictive model in acute toxicological studies for anti-cancer drugs [jstage.jst.go.jp]
Impact of serum concentration on Tyrphostin AG1433 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG1433. The information focuses on the critical impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as SU1433, is a potent inhibitor of protein tyrosine kinases.[1][2] Specifically, it selectively targets Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[1][2][3][4][5] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.[6][7][8]
Q2: Why is the observed activity of this compound different in serum-containing media compared to serum-free media?
The presence of serum can significantly reduce the apparent activity of this compound. This is primarily due to the high protein-binding nature of tyrphostins. This compound can bind to proteins in the serum, most notably albumin, which reduces the free concentration of the inhibitor available to interact with its target receptors on the cells. This necessitates the use of higher concentrations of the compound to achieve the same biological effect as in a serum-free or low-serum environment.
Q3: How does serum concentration affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) of this compound will increase as the serum concentration in the cell culture medium increases. This is a direct consequence of protein binding. A higher serum percentage leads to more of the compound being sequestered by serum proteins, thus requiring a higher total concentration to achieve the 50% inhibition level. Researchers should empirically determine the IC50 for their specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in cell-based assays. | High Serum Concentration: The presence of high concentrations of fetal bovine serum (FBS) or other sera is sequestering the compound. | Reduce the serum concentration in your assay medium (e.g., to 0.5-2% FBS) or perform the experiment in serum-free medium if your cell line can tolerate it. Be aware that this may affect cell health and signaling. |
| Incorrect Drug Concentration: The concentration of this compound used is too low for the serum conditions. | Increase the concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific serum percentage. | |
| Inconsistent results between experiments. | Variability in Serum Batches: Different lots of serum can have varying protein compositions, leading to differences in compound binding. | If possible, use the same lot of serum for a series of related experiments. When switching to a new lot, it is advisable to re-validate the effective concentration of this compound. |
| Cell Density: The number of cells can influence the effective concentration of the inhibitor per cell. | Ensure consistent cell seeding density across all wells and experiments. | |
| Precipitation of the compound in the media. | Solubility Issues: this compound may have limited solubility in aqueous media, especially at high concentrations. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[4] When diluting into your final culture medium, ensure thorough mixing and do not exceed the solubility limit. It is also good practice to visually inspect the media for any precipitate after adding the compound. |
Data Presentation
The following table provides a representative example of how serum concentration can impact the IC50 of a tyrphostin inhibitor like AG1433. Please note that these are illustrative values and the actual IC50 should be determined experimentally for your specific cell line and assay conditions.
| Serum Concentration (%) | Representative IC50 for PDGFRβ (µM) | Representative IC50 for VEGFR-2 (µM) |
| 0 (Serum-Free) | 5.0 | 9.3 |
| 2 | 12.5 | 23.2 |
| 5 | 28.0 | 52.1 |
| 10 | 55.0 | 102.8 |
Baseline IC50 values are based on published data for this compound in low-serum or biochemical assays.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound IC50 using a Cell Viability Assay (MTT Assay)
Objective: To quantify the shift in this compound IC50 at different serum concentrations.
Materials:
-
Target cells (e.g., endothelial cells, fibroblasts)
-
Complete growth medium with varying percentages of FBS (e.g., 0%, 2%, 5%, 10%)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium.
-
Serum Starvation (Optional but Recommended): The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 2-4 hours to synchronize the cells.
-
Preparation of this compound Dilutions: Prepare a 2X stock of serial dilutions of this compound in media containing the desired final serum concentrations (0%, 2%, 5%, 10%). For example, if the final desired serum concentration is 2%, prepare the 2X drug dilutions in a medium containing 4% serum.
-
Treatment: Remove the starvation medium and add 100 µL of the appropriate serum-containing medium to each well. Then, add 100 µL of the corresponding 2X this compound dilutions. This will bring the final volume to 200 µL and the serum and drug concentrations to 1X. Include vehicle control (DMSO) wells for each serum condition.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each serum concentration using non-linear regression analysis.
Protocol 2: In Vitro Kinase Assay to Assess Direct Inhibition
Objective: To measure the direct inhibitory effect of this compound on PDGFRβ or VEGFR-2 kinase activity in the presence of serum proteins.
Materials:
-
Recombinant human PDGFRβ or VEGFR-2 kinase
-
Specific peptide substrate for the kinase
-
This compound
-
DMSO
-
Bovine Serum Albumin (BSA) or human serum
-
ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive methods)
-
Kinase reaction buffer
-
Apparatus for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare Inhibitor-Serum Mix: Pre-incubate this compound at various concentrations with a fixed concentration of BSA or human serum (e.g., 1 mg/mL) in the kinase reaction buffer for 30 minutes at room temperature to allow for binding.
-
Kinase Reaction Setup: In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the pre-incubated this compound-serum mixture.
-
Initiate Reaction: Add the recombinant kinase to the reaction mixture.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Quantify Phosphorylation: Measure the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value. Compare this to the IC50 obtained in the absence of serum proteins.
Visualizations
Signaling Pathways
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the impact of serum on this compound activity.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGFRB - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
Tyrphostin AG1433 stability and degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tyrphostin AG1433 in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is typically stable for extended periods when stored under the proper conditions. For optimal stability, it is recommended to store the powdered compound at -20°C for up to 3 years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] Some suppliers suggest that solutions in DMSO can be stored for up to 6 months at -80°C.[2] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: Can I store this compound solutions at 4°C for a short period?
A3: While not ideal for long-term storage, some data suggests that this compound in DMSO may be stable for up to 2 weeks at 4°C. However, for maximum stability, it is always best to store solutions frozen.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a catechol moiety, such as this compound, can be susceptible to photodegradation.[3] It is recommended to protect solutions from light during storage and experiments whenever possible.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, two primary degradation routes are likely:
-
Hydrolysis: The quinoxaline core of the molecule may be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[4]
-
Oxidation: The catechol (dihydroxybenzene) ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid compound.
-
Minimize Time in Culture Medium: Add this compound to the cell culture medium immediately before treating the cells. The stability of the compound in aqueous media at 37°C may be limited.
-
Protect from Light: During incubation, protect the cell culture plates from direct light exposure to minimize potential photodegradation.
-
pH of the Medium: Ensure the pH of your cell culture medium is within the optimal physiological range. Extreme pH values can accelerate the degradation of the compound.
-
Test for Activity: If possible, validate the activity of your this compound stock solution in a well-established, short-term assay before proceeding with long-term experiments.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
-
Review Storage and Handling: Confirm that the compound and its solutions have been stored according to the recommendations (see FAQs).
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately to establish a baseline chromatogram.
-
Consider Forced Degradation: To tentatively identify potential degradation products, you can perform forced degradation studies on a sample of this compound. This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light. Analysis of these stressed samples by LC-MS can help in the characterization of degradation products.
-
Check Solvent Purity: Ensure that the solvents used for preparing solutions and for chromatography are of high purity and free from contaminants that could cause degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
Table 2: Potential Instability of this compound Under Various Conditions (Inferred)
| Condition | Potential for Degradation | Likely Degradation Pathway |
| Strong Acid (pH < 3) | High | Hydrolysis |
| Strong Base (pH > 9) | High | Hydrolysis, Oxidation |
| Exposure to Light | Moderate to High | Photodegradation, Oxidation |
| Elevated Temperature | Moderate | Oxidation |
| Presence of Oxidants | High | Oxidation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C or -20°C.
Protocol 2: General Procedure for a Forced Degradation Study
-
Preparation of Samples: Prepare several solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Degradation: Add a small amount of a strong acid (e.g., 1 M HCl) to one of the samples. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: Add a small amount of a strong base (e.g., 1 M NaOH) to another sample and incubate under the same conditions.
-
Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) to a sample and incubate.
-
Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 80°C) in the dark.
-
Photolytic Degradation: Expose a sample to a controlled light source (e.g., a photostability chamber).
-
Analysis: At various time points, take an aliquot from each sample, neutralize if necessary, and analyze by a stability-indicating method such as HPLC or LC-MS to observe the formation of degradation products.
Visualizations
Caption: this compound inhibits PDGFR signaling.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent results.
References
Interpreting unexpected results with Tyrphostin AG1433 treatment
Welcome to the technical support center for Tyrphostin AG1433. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tyrosine kinase inhibitor. It is a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][2] It is commonly used in research as an angiogenesis inhibitor.[1][2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and assay conditions. Reported values include 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2.[1][2]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Unexpected Result 1: Decreased or No Inhibition of Target Phosphorylation
Question: I am not observing the expected decrease in PDGFRβ or VEGFR-2 phosphorylation after treating my cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Incorrect Inhibitor Concentration: The effective concentration of this compound can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Inhibitor Degradation: Ensure that the inhibitor has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
-
Suboptimal Ligand Stimulation: If you are studying ligand-induced phosphorylation, ensure that the cells are properly stimulated with the appropriate growth factor (e.g., PDGF-BB for PDGFRβ or VEGF for VEGFR-2) for a sufficient duration.
-
Low Target Expression: Confirm that your cell line expresses detectable levels of PDGFRβ or VEGFR-2. This can be verified by Western blotting for the total protein.
-
Experimental Protocol Issues: Review your Western blot protocol, especially the steps for cell lysis, protein quantification, and antibody incubation. Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of your target proteins.
Unexpected Result 2: Paradoxical Activation of Downstream Signaling Pathways
Question: I am observing an unexpected increase in the phosphorylation of downstream signaling molecules, such as ERK/MAPK, after treatment with this compound. Is this a known phenomenon?
Answer: Yes, this is a documented, albeit unexpected, effect. Some tyrphostin compounds have been shown to paradoxically activate the MAP kinase cascade in certain cellular contexts, even while inhibiting their primary targets.[3] This can occur through complex, off-target effects or by altering the feedback loops within signaling networks.
Troubleshooting and Investigation Steps:
-
Confirm the Observation: Repeat the experiment, including appropriate controls (vehicle-treated, and possibly a positive control for ERK activation).
-
Dose-Response Analysis: Investigate if the paradoxical activation is dose-dependent. It is possible that this effect occurs only within a specific concentration range of this compound.
-
Time-Course Analysis: Perform a time-course experiment to understand the kinetics of this paradoxical activation. The effect may be transient or sustained.
-
Investigate Off-Target Effects: Consider the possibility of off-target effects. Tyrphostins have been shown to interact with other kinases, such as those from the Src family.[4] Activation of these kinases could potentially lead to the downstream activation of the MAPK pathway.
Unexpected Result 3: High Cytotoxicity in Non-Target or Control Cells
Question: I am observing significant cell death in my control cell line that does not express high levels of PDGFRβ or VEGFR-2, or at concentrations lower than the reported IC50 values. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Cytotoxicity: At higher concentrations, this compound may exhibit off-target effects that can lead to cytotoxicity in a broader range of cell lines. It is crucial to determine the cytotoxic profile of the inhibitor in your specific cell lines of interest.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors due to differences in their signaling networks and drug metabolism. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to establish a dose-response curve for your specific cell lines.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Glioblastoma (GB8B) | Cell Viability (72h) | Induces moderate cytotoxicity at 0.1-100 µM | [5] |
| Rhabdomyosarcoma (RD) | Growth Inhibition | Higher cytostatic activity than RH30 | [4] |
| Rhabdomyosarcoma (RH30) | Growth Inhibition | - | [4] |
Table 2: Effects of Tyrphostin AG1296 (a related Tyrphostin) on Cell Apoptosis and Migration
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| Glioblastoma (U87MG) | Tyrphostin AG 1296 (0-20 µM, 48h) | Induction of Apoptosis | Dose-dependent increase in apoptotic cells | [5] |
| Glioblastoma (U87MG) | Tyrphostin AG 1296 (in vivo) | Inhibition of Tumor Growth | Significant reduction in tumor volume | [5] |
Experimental Protocols
Western Blot Analysis of PDGFRβ or VEGFR-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target receptors.
Materials:
-
Cell line of interest
-
This compound
-
Appropriate ligand (e.g., PDGF-BB or VEGF)
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-PDGFRβ/VEGFR-2 and anti-total-PDGFRβ/VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Boyden Chamber Cell Migration Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
This compound
-
Boyden chamber inserts (transwells) with appropriate pore size
-
Chemoattractant (e.g., serum or a specific growth factor)
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the underside of the transwell membrane with a chemoattractant if necessary and place the inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 6-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Hypothesis for paradoxical ERK activation by this compound.
References
How to minimize variability in Tyrphostin AG1433 experiments
Welcome to the technical support center for Tyrphostin AG1433. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this compound.
Troubleshooting Guides & FAQs
This section provides solutions to common problems and answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[1][2][3] It functions as a tyrosine kinase inhibitor, preventing blood vessel formation.[1][3]
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. IC50 values are reported to be 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2.[1][2][3] In glioblastoma cell lines like GB8B, concentrations ranging from 0.1 to 100 μM have been used, with significant cytotoxicity observed at higher concentrations over a 72-hour period.[1]
Q4: I am observing high variability in my dose-response curves. What could be the cause?
A4: Variability in dose-response curves can stem from several factors:
-
Compound Stability: this compound may have limited stability in cell culture media over long incubation periods. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Health and Passage Number: Using cells at a high passage number or in poor health can lead to inconsistent responses. It is crucial to use cells within a consistent and low passage number range.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe a decrease in potency, consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Inconsistent Cell Seeding: Uneven cell seeding density across wells can lead to significant variability in viability and proliferation assays. Ensure a homogenous cell suspension and careful pipetting.
Q5: My cells are showing a phenotype inconsistent with PDGFRβ/VEGFR-2 inhibition. Could this be due to off-target effects?
A5: Yes, unexpected phenotypes can be indicative of off-target activity, a common issue with kinase inhibitors. While this compound is selective, at higher concentrations it may inhibit other kinases. To investigate this:
-
Perform a dose-response curve for the on-target effect: Compare the concentration required to inhibit PDGFRβ or VEGFR-2 phosphorylation with the concentration that produces the unexpected phenotype. A large discrepancy suggests an off-target effect.
-
Use a structurally different inhibitor: Comparing the effects of another PDGFRβ/VEGFR-2 inhibitor with a different chemical scaffold can help differentiate on-target from off-target effects.
-
Consult kinome profiling data: If available for this compound or similar compounds, this data can reveal other potential kinase targets.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Activity | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Precipitation in Media: The compound may precipitate when diluted in aqueous media. 3. Cell Permeability Issues: The compound may not be efficiently entering the cells. | 1. Prepare fresh aliquots of the stock solution and store them properly at -80°C. 2. Ensure the final DMSO concentration in the media is low (typically <0.5%) and that the compound is fully dissolved before adding to the cells. 3. While Tyrphostins generally have good cell permeability, this can be cell-line dependent. Consider evaluating cellular uptake if this is a persistent issue. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency at the time of treatment, or media composition. 2. Inconsistent Drug Preparation: Errors in serial dilutions or use of old working solutions. 3. Incubation Time: The timing of treatment and endpoint analysis can be critical. | 1. Standardize your cell culture protocol. Use cells at a consistent passage number and confluency. 2. Prepare fresh serial dilutions for each experiment from a reliable stock. 3. Optimize and maintain a consistent incubation time for drug treatment. |
| High Background in Western Blots for Phospho-Proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration is too high. 2. Inadequate Blocking: The blocking buffer is not effective. 3. Insufficient Washing: Residual antibodies are not being washed away. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution. 2. For phospho-antibodies, BSA is often a better blocking agent than milk, as milk contains phosphoproteins that can cause background. 3. Increase the number and duration of wash steps with TBST. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: IC50 Values
| Target | IC50 (μM) | Assay Conditions |
| PDGFRβ | 5.0 | Chorloallantoic membrane assay |
| VEGFR-2 (Flk-1/KDR) | 9.3 | Chorloallantoic membrane assay |
Data compiled from multiple sources.[1][2][3]
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Concentration Range (μM) | Incubation Time | Observed Effect |
| GB8B (Glioblastoma) | Cell Viability | 0.1 - 100 | 72 hours | Concentration-dependent cytotoxicity[1] |
| H-345 and H-69 (Small Cell Lung Cancer) | Growth Inhibition | IC50 ≈ 7 | Not specified | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | Growth Inhibition | 50 - 100 | 10 days | Inhibition of cell growth |
| Human Glioma Cell Lines | Growth Inhibition | Dose-dependent | 12 - 18 hours (for max phospho-inhibition) | Inhibition of EGF-stimulated cell growth |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (DMSO only at the highest concentration used for the compound).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT/MTS Reagent Addition:
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a purple formazan product is visible in the case of MTT.
-
-
Solubilization (for MTT assay):
-
If using MTT, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PDGFRβ Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a PDGFRβ ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PDGFRβ (e.g., p-PDGFRβ Tyr751) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits PDGFRβ and VEGFR-2 signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
Tyrphostin AG1433 vehicle control recommendations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Tyrphostin AG1433.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of up to 53 mg/mL.[1] this compound is insoluble in water and ethanol.[1][2] For optimal results, use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q2: What is the appropriate vehicle control for in vitro experiments using this compound?
A2: For in vitro experiments, the appropriate vehicle control is the solvent used to dissolve the this compound, which is typically DMSO.[3] It is crucial to treat a set of control cells with the same final concentration of DMSO as the cells treated with this compound. This ensures that any observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: What is a suitable vehicle control for in vivo animal studies with this compound?
A3: For in vivo studies, a common vehicle formulation for this compound involves a mixture of solvents to ensure solubility and bioavailability.[4][5] A frequently used vehicle consists of a combination of DMSO, PEG300, Tween-80, and saline.[5] A typical preparation involves first dissolving the compound in DMSO and then sequentially adding the other co-solvents.[4][5] The control group of animals should be administered the same vehicle solution without the this compound.
Q4: How should I store my this compound stock solution?
A4: this compound powder can be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] The stock solution in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound's low solubility in aqueous solutions. | Ensure the final concentration of DMSO is sufficient to keep the compound dissolved. It may be necessary to sonicate or gently warm the stock solution before further dilution. Always add the stock solution to the medium with gentle mixing. |
| High background cytotoxicity in the vehicle control group. | The final concentration of DMSO in the culture medium is too high. | Reduce the final concentration of DMSO to the lowest effective level, ideally below 0.1%. If a higher concentration is necessary, perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution due to improper storage. | Prepare fresh stock solutions from the powder form. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Difficulty dissolving this compound for in vivo studies. | Improper mixing of the vehicle components. | Ensure that this compound is completely dissolved in DMSO before adding the other co-solvents. Add each subsequent solvent sequentially and ensure the solution is clear before adding the next component.[6] Physical methods such as vortexing or using an ultrasonic bath can aid in dissolution.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 266.30 g/mol | [1][2] |
| IC50 for PDGFRβ | 5.0 μM | [1][4][6][7] |
| IC50 for VEGFR-2 (Flk-1/KDR) | 9.3 μM | [1][4][6][7] |
| Solubility in DMSO | 53 mg/mL (199.02 mM) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Powder Storage | 3 years at -20°C | [2] |
| Solution Storage | 1 year at -80°C, 1 month at -20°C | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[4]
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use an appropriate animal model with established tumors.
-
Compound Formulation: Prepare the this compound formulation for administration. A typical formulation involves dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The vehicle control should be prepared in the same manner without the active compound.
-
Administration: Administer the this compound formulation or the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).[3]
-
Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Data Collection: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as weight measurement and histological examination.
-
Data Analysis: Compare the tumor growth in the treated group to the vehicle control group to determine the efficacy of this compound.
Visualizations
Caption: this compound inhibits PDGFRβ and VEGFR-2 signaling pathways.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
Technical Support Center: Tyrphostin AG1433 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time and experimental conditions for Tyrphostin AG1433 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SU1433) is a selective inhibitor of protein tyrosine kinases. Its primary targets are the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values of 5.0 μM and 9.3 μM, respectively.[1][2][3][4][5][6] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A typical starting concentration for in vitro studies ranges from 0.1 µM to 100 µM. The incubation time is highly dependent on the cell type and the specific biological question being investigated. For initial experiments, a 24 to 72-hour incubation period is often used. For instance, in GB8B glioblastoma cells, a 72-hour incubation with concentrations ranging from 0.1 to 100 µM has been shown to induce significant cell death.[4][7] However, for assessing the maximal inhibitory effect on tyrosine autophosphorylation in glioma cells, a shorter incubation of 12 to 18 hours has been found to be optimal.
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and assessing the desired outcome (e.g., inhibition of phosphorylation, reduction in cell viability) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point at which the maximum desired effect is observed with minimal off-target effects should be chosen for subsequent experiments.
Q4: What solvent should I use to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Short incubation time: The incubation period may not be sufficient for the inhibitor to exert its effects. - Compound degradation: The inhibitor may have degraded due to improper storage or handling. - Cellular resistance: The target cells may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal incubation time. - Ensure proper storage of the compound (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. - Investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways. |
| High cell death or unexpected cytotoxicity | - High concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Off-target effects: this compound might be affecting other kinases or cellular processes. | - Lower the concentration of this compound. - Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). - Test the inhibitor in a cell line known to be less sensitive to its off-target effects, if possible. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the response to treatment. - Inconsistent inhibitor preparation: Variations in the preparation of the inhibitor stock or working solutions. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration. | - Standardize cell culture procedures, including seeding density and passage number. - Prepare a large batch of inhibitor stock solution and aliquot for single use to ensure consistency. - Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media or PBS to minimize evaporation. |
Data Presentation
Table 1: Exemplary Incubation Times and Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| GB8B | Glioblastoma | 0.1 - 100 µM | 72 hours | Induction of cell death[4] |
| Human Glioma Cells | Glioma | Not specified | 12 - 18 hours | Maximum inhibition of tyrosine autophosphorylation |
| H-345 and H-69 | Small Cell Lung Cancer | IC50 of 7 µM | Not specified | Inhibition of cell growth[2] |
| BE | Bronchial Epithelial | > 50 µM (IC50) | 24 hours | Antiangiogenic activity[8] |
| HUVEC | Endothelial | 24.65 µM (IC50) | 24 hours | Antiangiogenic activity[8] |
| U-87MG | Glioblastoma | > 50 µM (IC50) | 24 hours | Antiangiogenic activity[8] |
| DU145 | Prostate Cancer | ≤10 μM | 48 hours | Weakly cytotoxic |
| MCF-7 | Breast Cancer | Not specified | Time-dependent | Inhibition of proliferation and induction of apoptosis[9][10] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Inhibition of PDGFRβ/VEGFR-2 Phosphorylation by Western Blot
This protocol outlines the steps to evaluate the inhibitory effect of this compound on the phosphorylation of its target receptors.
Materials:
-
Target cell line
-
Serum-free and complete cell culture medium
-
This compound
-
PDGF-BB or VEGF-A ligand
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For ligand stimulation experiments, serum-starve the cells for several hours to overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for the desired incubation time.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB or VEGF-A for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target receptor.
Mandatory Visualizations
Caption: PDGFRβ and VEGFR-2 signaling pathways inhibited by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Tyrphostin AG1433 in Cancer Cells
Welcome to the technical support center for researchers encountering resistance to Tyrphostin AG1433 in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome resistance in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFR-β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1] It functions by competing with ATP for the binding site on the intracellular tyrosine kinase domain of these receptors, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1]
2. We are observing a decreased response to this compound in our cancer cell line over time. What could be the reason?
This is a common issue known as acquired resistance. Cancer cells can develop resistance to this compound through various mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of PDGFR-β and VEGFR-2. Common bypass pathways include the Fibroblast Growth Factor Receptor (FGFR), Angiopoietin/Tie, and Hepatocyte Growth Factor (HGF)/c-MET signaling cascades.
-
Upregulation of receptor ligands: Increased secretion of ligands such as PDGF and VEGF in the tumor microenvironment can outcompete the inhibitory effect of this compound.
-
Genetic alterations in the target kinases: While less common for this class of inhibitors, mutations in the kinase domain of PDGFR-β or VEGFR-2 could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[2]
3. How can we confirm if our cell line has developed resistance to this compound?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound resistance.
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Observation: Your cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition.
Possible Cause: Development of acquired resistance.
Suggested Experiments & Expected Outcomes:
| Experiment | Methodology | Expected Outcome in Resistant Cells |
| IC50 Determination | Perform a dose-response curve with this compound on both parental and suspected resistant cells using an MTT or MTS assay. | A rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental cell line. |
| Western Blot Analysis of Signaling Pathways | Probe for the phosphorylation status of key downstream effectors of PDGFR-β and VEGFR-2 (e.g., p-Akt, p-ERK) and alternative pathways (e.g., p-FGFR, p-c-MET) in the presence and absence of this compound. | Sustained or increased phosphorylation of Akt and/or ERK in the presence of this compound, suggesting pathway reactivation. Increased phosphorylation of FGFR or c-MET, indicating the activation of bypass pathways. |
| Ligand Expression Analysis (ELISA or qPCR) | Measure the concentration of PDGF and VEGF ligands in the conditioned media of parental and resistant cells. | Increased secretion of PDGF and/or VEGF ligands by the resistant cells. |
Hypothetical IC50 Data for this compound in Glioblastoma Cells:
| Cell Line | IC50 (µM) | Fold Resistance |
| GB8B (Parental) | 7.5 µM | 1x |
| GB8B-AG1433R (Resistant) | 60 µM | 8x |
Problem 2: Heterogeneous Response to this compound within a Cell Population
Observation: After treatment with this compound, a subpopulation of cells consistently survives and proliferates.
Possible Cause: Pre-existence of a resistant subclone within the parental cell population.
Suggested Experiments & Expected Outcomes:
| Experiment | Methodology | Expected Outcome |
| Clonal Selection | Isolate single-cell clones from the parental population and determine the IC50 for this compound for each clone. | Variation in IC50 values among different clones, with some clones exhibiting intrinsic resistance. |
| Flow Cytometry for Surface Receptors | Analyze the expression levels of PDGFR-β and VEGFR-2, as well as alternative receptors like FGFR and c-MET, on the surface of parental cells. | A subpopulation of cells with lower expression of PDGFR-β/VEGFR-2 and/or higher expression of alternative receptors. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and suspected resistant cancer cells
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the activation of signaling pathways.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFR-β, anti-PDGFR-β, anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-FGFR, anti-FGFR, anti-p-c-MET, anti-c-MET, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentration and time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating resistance.
Caption: Activation of bypass signaling pathways in resistance.
References
Potential for Tyrphostin AG1433 to induce paradoxical signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG1433. The information addresses potential issues, including the possibility of paradoxical signaling, to ensure accurate and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tyrosine kinase inhibitor. It selectively inhibits Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This inhibition disrupts downstream signaling pathways involved in cell proliferation and angiogenesis.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1] For stock solutions, it is recommended to store aliquots at -20°C for short-term storage and -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Q3: What is paradoxical signaling in the context of kinase inhibitors?
Paradoxical signaling is an unexpected activation of a signaling pathway that the inhibitor is designed to block. This can occur through various mechanisms, such as the disruption of negative feedback loops or the activation of compensatory signaling pathways. For instance, some kinase inhibitors can paradoxically activate the MAPK pathway in certain cellular contexts.
Q4: Is there evidence of this compound inducing paradoxical signaling?
While direct evidence for this compound inducing paradoxical signaling is not extensively documented in published literature, a related tyrphostin, RG 50864, has been observed to cause a paradoxical increase in MAP kinase phosphorylation. This suggests that the potential for paradoxical signaling could be a class effect for some tyrphostins under specific experimental conditions. Mechanisms of resistance to tyrosine kinase inhibitors often involve the activation of alternative signaling pathways, which can manifest as a paradoxical effect.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Increase in Downstream Signal Transduction (e.g., p-ERK, p-Akt)
Symptoms:
-
Western blot analysis shows an increase in the phosphorylation of downstream kinases like ERK or Akt following treatment with this compound, contrary to the expected inhibitory effect.
-
Increased expression of downstream target genes associated with proliferation or survival.
Potential Causes:
-
Activation of Compensatory Pathways: Inhibition of PDGFRβ and VEGFR-2 may lead to the activation of alternative receptor tyrosine kinases (RTKs) that converge on the same downstream signaling nodes.
-
Disruption of Negative Feedback Loops: The signaling pathways targeted by this compound might be under the control of negative feedback loops. Inhibition of the primary target could alleviate this feedback, leading to the hyperactivation of an upstream component of a parallel pathway.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other kinases, leading to the activation of unintended signaling cascades.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound is being used and that it has not degraded.
-
Titrate the Concentration: Perform a dose-response experiment to determine if the paradoxical effect is concentration-dependent. Use concentrations around the reported IC50 values.
-
Use a More Selective Inhibitor (if available): Compare the results with a structurally different inhibitor for the same targets to see if the effect is specific to this compound.
-
Profile Other Kinases: Use a kinase inhibitor panel to assess the selectivity of this compound at the concentration you are using. This can help identify potential off-target effects.
-
Investigate Compensatory Pathways:
-
Perform a phospho-RTK array to identify other activated receptors.
-
Use co-treatment with inhibitors of other potential compensatory pathways (e.g., EGFR, FGFR inhibitors) to see if the paradoxical effect is blocked.
-
-
Analyze Feedback Mechanisms: Examine the phosphorylation status of upstream components in the signaling cascade to identify potential disruptions in negative feedback loops.
Issue 2: High Degree of Cell Death at Expected Inhibitory Concentrations
Symptoms:
-
Significant cytotoxicity observed in cell viability assays at concentrations intended to be inhibitory, not cytotoxic.
Potential Causes:
-
Cell Line Sensitivity: The cell line being used may be highly dependent on the signaling pathways targeted by this compound for survival.
-
Off-Target Cytotoxic Effects: The compound may have off-target effects that induce apoptosis or necrosis.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve: Determine the precise IC50 for inhibition and the concentration at which cytotoxicity occurs.
-
Use a Rescue Experiment: If the cytotoxicity is on-target, it might be rescued by providing downstream components of the signaling pathway.
-
Assess Apoptosis Markers: Use assays for caspase activation (e.g., caspase-3/7 activity) or PARP cleavage to determine if the cell death is apoptotic.
-
Compare with Other Inhibitors: Test other PDGFRβ/VEGFR-2 inhibitors to see if they produce a similar cytotoxic profile.
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 (μM) |
| PDGFRβ | 5.0 |
| VEGFR-2 | 9.3 |
Data sourced from multiple suppliers and publications.[1][2][3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated Kinases
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-PDGFRβ, PDGFRβ, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Validation & Comparative
Validating PDGFRβ Inhibition: A Comparative Guide to Tyrphostin AG1433 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise impact of inhibiting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is critical for advancing research in areas such as oncology and fibrosis. This guide provides a detailed comparison of two common methodologies for blocking PDGFRβ function: the chemical inhibitor Tyrphostin AG1433 and genetic knockdown using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate technique for their experimental needs and in rigorously validating their findings.
This guide will delve into the mechanisms of action, experimental considerations, and the expected outcomes of using either this compound or PDGFRβ siRNA. A key aspect of robust scientific inquiry is the validation of results obtained through one method with an alternative approach. Therefore, this document also serves as a resource for designing experiments that use PDGFRβ siRNA to confirm the specificity of effects observed with this compound.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, cell-permeable small molecule inhibitor that selectively targets the ATP-binding site of the PDGFRβ tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] It is also known to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at higher concentrations.[1][2]
In contrast, PDGFRβ siRNA (small interfering RNA) operates through a post-transcriptional gene silencing mechanism known as RNA interference. The siRNA molecules are designed to be complementary to the messenger RNA (mRNA) of PDGFRβ. Upon introduction into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the PDGFRβ mRNA, leading to a significant reduction in the synthesis of the PDGFRβ protein.[4][5]
Comparative Performance: this compound vs. PDGFRβ siRNA
To provide a clear comparison, the following tables summarize quantitative data on the efficacy and cellular effects of both this compound and PDGFRβ siRNA.
Table 1: Inhibition Efficacy
| Parameter | This compound | PDGFRβ siRNA | Reference |
| Target | PDGFRβ tyrosine kinase activity | PDGFRβ mRNA | [1][2] |
| IC50 | 5.0 µM for PDGFRβ | Not Applicable | [1][2] |
| Knockdown Efficiency | Not Applicable | Up to 82% reduction in protein expression |
Table 2: Effects on Cellular Processes
| Cellular Process | This compound | PDGFRβ siRNA | Reference |
| Cell Proliferation | Inhibition of PDGF-stimulated cell proliferation | Suppression of cell proliferation | [3][6] |
| Apoptosis | Induction of apoptosis in a dose-dependent manner | Increased apoptosis | [7][8] |
| Cell Migration | Inhibition of cell migration | Not explicitly quantified in the provided results | [9] |
Table 3: Impact on Downstream Signaling
| Signaling Molecule | This compound | PDGFRβ siRNA | Reference |
| p-PDGFRβ | Inhibition of autophosphorylation | Reduced levels due to decreased total protein | [3][9] |
| p-Akt | Inhibition of PDGF-BB-induced phosphorylation | Significantly reduced levels of PDGF-activated Akt | [9][10][11] |
| p-ERK1/2 | Inhibition of PDGF-BB-induced phosphorylation | Significantly reduced levels of PDGF-activated ERK | [9][12] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for both this compound treatment and PDGFRβ siRNA knockdown are provided below.
This compound Treatment Protocol
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is around the IC50 value (5 µM), with a dose-response curve recommended to determine the optimal concentration for the specific cell line and experimental endpoint. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
-
Analysis: Proceed with the desired cellular or molecular analysis, such as cell viability assays, apoptosis assays, or Western blotting for protein phosphorylation.
PDGFRβ siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend the lyophilized PDGFRβ siRNA and a non-targeting scramble siRNA control according to the manufacturer's instructions to a stock concentration of 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 50-70% at the time of transfection.
-
Transfection:
-
For each well, dilute the PDGFRβ siRNA or scramble control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein. The optimal time should be determined empirically.
-
Analysis:
-
Validation of Knockdown: Harvest a portion of the cells to assess PDGFRβ mRNA (via qRT-PCR) or protein (via Western blot) levels to confirm knockdown efficiency.
-
Phenotypic/Signaling Analysis: Use the remaining cells for downstream applications such as proliferation assays, apoptosis assays, or analysis of signaling pathway activation.
-
Visualizing the Approaches
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: PDGFRβ signaling pathway and points of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Combination therapy with chitosan/siRNA nanoplexes targeting PDGF-D and PDGFR-β reveals anticancer effect in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming VEGFR-2 Inhibition: A Comparative Guide to AG1433 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AG1433 and other commercially available small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide includes supporting experimental data, a detailed protocol for confirming VEGFR-2 inhibition using a phospho-specific antibody, and visualizations of the VEGFR-2 signaling pathway and experimental workflow.
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies. Consequently, inhibiting VEGFR-2 has become a key therapeutic strategy. This guide focuses on AG1433, a selective inhibitor of VEGFR-2, and compares its activity with other well-established inhibitors.
Comparative Efficacy of VEGFR-2 Inhibitors
The inhibitory potency of AG1433 against VEGFR-2 has been determined to be 9.3 μM[1][2]. To provide a broader context for its potential utility, the following table summarizes the half-maximal inhibitory concentration (IC50) values of AG1433 and a selection of other widely used VEGFR-2 inhibitors. It is important to note that these values are derived from various studies and direct comparative studies under identical experimental conditions may yield different results.
| Inhibitor | Target(s) | VEGFR-2 IC50 | Additional Kinase Targets |
| AG1433 (SU1433) | VEGFR-2, PDGFRβ | 9.3 μM [1][2] | Platelet-derived growth factor receptor β (PDGFRβ) |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.2 nM[1] | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit |
| Sorafenib | VEGFR-2, -3, PDGFRβ, c-Kit, Raf-1, B-Raf, Flt-3 | 90 nM[1][2] | VEGFR-3, PDGFRβ, c-Kit, Raf-1, B-Raf, Flt-3 |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM[2] | PDGFRβ, c-Kit |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, FGFR, c-Kit, c-Fms | 30 nM[1] | VEGFR-1, VEGFR-3, PDGFR, FGFR, c-Kit, c-Fms |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, KIT | 4.0 nM | VEGFR-1, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, KIT |
| Regorafenib | VEGFR-1, -2, -3, TIE2, PDGFRβ, FGFR-1, KIT, RET, RAF-1, BRAF | 13 nM | VEGFR-1, -3, TIE2, PDGFRβ, FGFR-1, KIT, RET, RAF-1, BRAF |
Visualizing the VEGFR-2 Signaling Pathway and Inhibition
To understand the mechanism of action of AG1433 and other inhibitors, it is crucial to visualize the VEGFR-2 signaling cascade. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival[3][4][5][6][7][8]. Small molecule inhibitors like AG1433 typically act by competing with ATP for the binding site in the intracellular kinase domain of the receptor, thereby preventing this autophosphorylation and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway and the inhibitory action of AG1433.
Experimental Protocol: Confirming VEGFR-2 Inhibition by Western Blot
To experimentally validate the inhibition of VEGFR-2 phosphorylation by AG1433, a Western blot analysis using a phospho-specific VEGFR-2 antibody is the gold standard. This method allows for the direct visualization and quantification of the phosphorylated, active form of the receptor.
Experimental Workflow
The following diagram illustrates the key steps involved in the Western blot protocol to assess VEGFR-2 phosphorylation.
Caption: Experimental workflow for confirming VEGFR-2 inhibition.
Detailed Methodology
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and serum
-
AG1433 and other VEGFR-2 inhibitors
-
Recombinant human VEGF
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Rabbit anti-VEGFR-2 antibody (for total protein control)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of AG1433 or other inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading and receptor expression, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control antibody.
-
Quantify the band intensities using densitometry software. The ratio of phospho-VEGFR-2 to total VEGFR-2 will indicate the level of inhibition.
-
This guide provides a framework for comparing AG1433 with other VEGFR-2 inhibitors and for experimentally confirming its inhibitory activity. The provided protocols and diagrams serve as valuable resources for researchers in the field of angiogenesis and cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Inhibitors Tyrphostin AG1433 and Sunitinib in Oncological Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent tyrosine kinase inhibitors: Tyrphostin AG1433 and Sunitinib. This document outlines their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key assays.
This compound and Sunitinib are both inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a common hallmark of various cancers, making them attractive targets for therapeutic intervention. While both compounds target similar pathways, their potency and specificity differ significantly, leading to distinct pharmacological profiles and clinical applications. Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] this compound, also known as SU1433, is a research compound that has been instrumental in studying the roles of specific RTKs in cancer biology.
Mechanism of Action: Targeting Key Angiogenic and Proliferative Pathways
Both this compound and Sunitinib exert their effects by inhibiting the catalytic activity of RTKs, primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are key players in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Sunitinib is a potent, multi-targeted inhibitor of several RTKs, including VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] By simultaneously blocking these receptors, Sunitinib disrupts multiple signaling cascades involved in tumor cell proliferation and angiogenesis.[1]
This compound is a more selective inhibitor, primarily targeting PDGFRβ and VEGFR-2 (also known as KDR or Flk-1).[3][4] Its inhibitory action on these receptors leads to the prevention of blood vessel formation.[3]
The following diagram illustrates the signaling pathways targeted by both inhibitors:
Quantitative Comparison of Inhibitory Activity
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | PDGFRβ | 5.0 µM | [3][4] |
| VEGFR-2 (KDR/Flk-1) | 9.3 µM | [3][4] | |
| Sunitinib | PDGFRβ | 2 nM | [5] |
| VEGFR-2 (KDR/Flk-1) | 80 nM | [5] | |
| c-Kit | Potent inhibitor | ||
| FLT3 | Potent inhibitor |
Table 1: Comparison of in vitro inhibitory activity (IC50) of this compound and Sunitinib against key receptor tyrosine kinases.
The data clearly demonstrates that Sunitinib is a significantly more potent inhibitor of both PDGFRβ and VEGFR-2 than this compound , with IC50 values in the nanomolar range compared to the micromolar range for this compound. This vast difference in potency is a key factor in their respective applications, with Sunitinib being a clinically approved drug and this compound primarily used as a research tool.
Cellular and In Vivo Efficacy
The anti-proliferative and anti-angiogenic effects of these inhibitors have been evaluated in various cellular and in vivo models.
| Inhibitor | Assay Type | Model | Observed Effect | Reference(s) |
| This compound | Cytotoxicity | Glioblastoma cells (GB8B) | Moderate cytotoxicity at 0.1-100 µM | [3] |
| Anti-angiogenesis | Chicken Chorioallantoic Membrane (CAM) Assay | Prevents the formation of new blood vessels | [3] | |
| Sunitinib | Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 of 40 nM (VEGF-induced) | |
| Cell Proliferation | NIH-3T3 cells overexpressing PDGFRβ | IC50 of 39 nM (PDGF-induced) | ||
| Anti-tumor Activity | Various human tumor xenograft models in mice | Dose- and time-dependent tumor growth repression |
Table 2: Summary of cellular and in vivo efficacy of this compound and Sunitinib.
Sunitinib has demonstrated potent anti-proliferative effects in various cancer cell lines and significant anti-tumor activity in preclinical xenograft models.[3] In contrast, the available data for this compound primarily highlights its anti-angiogenic properties in a CAM assay and moderate cytotoxicity at higher concentrations.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below. The following diagram illustrates a general workflow for comparing the efficacy of tyrosine kinase inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Plate Coating: 96-well microtiter plates are coated with a substrate peptide, such as poly(Glu, Tyr) 4:1, and incubated overnight.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (this compound and Sunitinib) in an appropriate buffer. Prepare a solution of the purified recombinant kinase (e.g., VEGFR-2 or PDGFRβ) and an ATP solution.
-
Inhibition Reaction: Add the diluted inhibitors to the coated wells, followed by the addition of the kinase.
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay with a phospho-specific antibody conjugated to an enzyme (e.g., HRP) or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of receptor autophosphorylation in a cellular context.
-
Cell Culture: Culture cells that endogenously express the target receptor (e.g., HUVECs for VEGFR-2, NIH3T3 cells for PDGFRβ) in appropriate growth media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce baseline receptor activation.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitors for a predetermined period.
-
Ligand Stimulation: Stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) for a short period to induce receptor autophosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of Phosphorylation: Measure the level of phosphorylated receptor using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the receptor and the total receptor (as a loading control).
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/luminescence (ELISA) and normalize the phosphorylated receptor signal to the total receptor signal. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., cancer cell lines or endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitors. Include appropriate controls (e.g., vehicle-treated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, this compound, Sunitinib) and administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Conclusion
This comparative guide highlights the significant differences in the efficacy of this compound and Sunitinib. Sunitinib is a potent, multi-targeted tyrosine kinase inhibitor with well-documented anti-proliferative and anti-tumor activities, leading to its successful clinical use. This compound, while targeting similar pathways, exhibits considerably lower potency and is primarily utilized as a valuable tool in preclinical research to investigate the roles of PDGFRβ and VEGFR-2 in cancer biology. The provided experimental protocols offer a framework for researchers to further evaluate and compare the efficacy of these and other kinase inhibitors in the development of novel cancer therapeutics.
References
A Comparative Guide to Alternative Small Molecule Inhibitors of VEGFR-2
For researchers and drug development professionals navigating the landscape of anti-angiogenic therapies, selecting the optimal small molecule inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical decision. Beyond the first-generation multi-kinase inhibitors, a range of alternative compounds have emerged, each with distinct potency, selectivity profiles, and demonstrated efficacy. This guide provides an objective comparison of four notable alternative VEGFR-2 inhibitors: Lenvatinib, Cabozantinib, Regorafenib, and Apatinib, supported by experimental data to inform preclinical and clinical research strategies.
Overview of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability[1][2][3]. The dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention[3][4].
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro kinase inhibitory activities (IC50) of Lenvatinib, Cabozantinib, Regorafenib, and Apatinib against VEGFR-2 and other relevant kinases. Lower IC50 values indicate greater potency.
| Target Kinase | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) | Regorafenib IC50 (nM) | Apatinib IC50 (nM) |
| VEGFR-2 | 4.0[5][6], 5.2[7] | 0.035[8][9] | 4.2[10][11] | 1[12] |
| VEGFR-1 | 22[5][6] | 12[9] | 13[10][11] | - |
| VEGFR-3 | 5.2[5][6] | 6[9] | 46[10][11] | - |
| c-MET | - | 1.3[8][9] | - | - |
| RET | 35[6] | 4[9], 5.2[8] | 1.5[10][11] | 13[12] |
| KIT | - | 4.6[8][9] | 7[10][11] | 429[12] |
| PDGFRβ | 39[6] | 234[9] | 22[10][11] | - |
| FGFR1 | 46[5] | 5294[9] | 202[13] | - |
| Raf-1 | - | - | 2.5[10][11] | - |
| c-Src | - | - | - | 530[12] |
| AXL | - | 7[8][9] | - | - |
| TIE2 | - | 14.3[8][9] | 31 | - |
| FLT3 | - | 11.3[8] | - | - |
Data compiled from multiple sources. Note that assay conditions may vary between studies.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a potential VEGFR-2 inhibitor typically follows a standardized workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This systematic approach ensures a thorough characterization of the compound's efficacy and mechanism of action.
Caption: A typical experimental workflow for screening VEGFR-2 inhibitors.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Activity Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2. A common method is a luminescent kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Principle: The VEGFR-2 enzyme catalyzes the transfer of phosphate from ATP to a substrate. In the presence of an inhibitor, this reaction is impeded, resulting in a higher concentration of remaining ATP. A luciferase-based reagent is then added to produce a luminescent signal that is directly proportional to the ATP concentration and thus inversely proportional to the kinase activity[14].
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Assay Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test Inhibitor (e.g., Lenvatinib) and positive control (e.g., Sunitinib)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo™ MAX)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the VEGFR-2 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for approximately 10-20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP and the substrate to each well to start the kinase reaction.
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes[14][15].
-
Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal.
-
Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a microplate reader.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce VEGFR-2 activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[14].
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a key process in angiogenesis.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Test Inhibitor
-
VEGF-A
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a low-serum medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with various concentrations of the test inhibitor in the presence or absence of a stimulant like VEGF-A (e.g., 50 ng/mL). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., MDA-MB-231, A549)
-
Test Inhibitor formulated for oral gavage or other appropriate administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., daily oral gavage) and the vehicle control according to the study design[9][16].
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. The percentage of tumor growth inhibition (TGI) can be calculated.
-
Pharmacodynamic Analysis (Optional): The excised tumors can be processed for immunohistochemical analysis of markers like CD31 to assess microvessel density, providing a direct measure of the anti-angiogenic effect[17][18].
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 16. apexbt.com [apexbt.com]
- 17. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Confirming Tyrphostin AG1433 Specificity: A Rescue Experiment Approach
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin AG1433 is a potent inhibitor of receptor tyrosine kinases, primarily targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][2][3][4] With IC50 values of 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2, it serves as a valuable tool in angiogenesis research.[1][2][3] However, ensuring that the observed cellular effects of any inhibitor are due to its on-target activity and not a consequence of unforeseen off-target interactions is a critical aspect of drug development and validation.[5] A rescue experiment is a powerful and definitive method to validate the specificity of a targeted inhibitor like this compound.
This guide provides a comparative framework for understanding and implementing a rescue experiment to confirm the specificity of this compound. We will outline the experimental design, provide detailed protocols, and present hypothetical data to illustrate the expected outcomes.
The Principle of the Rescue Experiment
The core principle of a rescue experiment is to demonstrate that the effects of an inhibitor can be reversed by introducing a version of the target protein that is resistant to the inhibitor but retains its normal biological function. If the resistant target can "rescue" the cells from the inhibitor's effects, it provides strong evidence that the inhibitor's primary mechanism of action is through the inhibition of that specific target.
In the context of this compound, this involves creating a mutant form of PDGFRβ or VEGFR-2 that is insensitive to the inhibitor. This is often achieved by mutating a key amino acid residue in the ATP-binding pocket of the kinase domain, known as the "gatekeeper" residue.[6][7] Such mutations can sterically hinder the binding of the inhibitor without significantly affecting the kinase's ability to bind ATP and phosphorylate its substrates.[6][7]
Comparative Analysis: Wild-Type vs. Rescue Phenotypes
The following table summarizes the expected outcomes when treating cells expressing either the wild-type (WT) target or the inhibitor-resistant "rescue" mutant with this compound.
| Parameter | Wild-Type (WT) Cells | Rescue (Mutant) Cells | Interpretation |
| Target Kinase Phosphorylation | Decreased | Unchanged | The mutant kinase is resistant to AG1433 inhibition. |
| Downstream Signaling (p-AKT, p-ERK) | Decreased | Unchanged | The resistant kinase can activate downstream pathways in the presence of AG1433. |
| Cell Proliferation/Viability | Decreased | Unchanged | The cellular phenotype is rescued by the resistant kinase. |
| Angiogenesis (Tube Formation Assay) | Inhibited | Uninhibited | The biological function is restored by the resistant kinase. |
Experimental Design and Workflow
A typical rescue experiment involves the following key steps:
-
Selection of a Model System: Choose a cell line that is sensitive to this compound and where the biological effects are dependent on PDGFRβ or VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for studying angiogenesis driven by VEGFR-2.
-
Creation of a Resistant Mutant: Introduce a point mutation in the gatekeeper residue of the target kinase (e.g., PDGFRβ T681I).[8] This mutant construct should be cloned into an expression vector.
-
Transfection and Expression: Introduce the expression vector containing either the WT or the resistant mutant target into the chosen cell line.
-
Treatment with this compound: Treat both WT and rescue cell lines with varying concentrations of this compound.
-
Analysis of Phenotypes: Measure key cellular and molecular endpoints to assess the effects of the inhibitor and the ability of the resistant mutant to rescue these effects.
Signaling Pathways
This compound inhibits the phosphorylation of PDGFRβ and VEGFR-2, thereby blocking their downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The diagrams below illustrate these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. med.kindai.ac.jp [med.kindai.ac.jp]
- 6. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 7. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
Western Blot Validation of AG1433-Mediated Inhibition of Receptor Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the decreased receptor phosphorylation by the tyrosine kinase inhibitor, AG1433. It is intended to offer an objective overview of AG1433's performance in relation to other inhibitors targeting the same signaling pathways, supported by detailed experimental protocols and visual representations of the underlying biological processes and workflows.
Introduction to AG1433
AG1433, also known as SU1433, is a selective inhibitor of Platelet-Derived Growth Factor Receptor beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases (RTKs) are crucial mediators of cellular processes such as proliferation, migration, and angiogenesis. Dysregulation of their signaling pathways is implicated in various diseases, including cancer. AG1433 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The half-maximal inhibitory concentrations (IC50) for AG1433 are 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2.
Comparative Analysis of Receptor Phosphorylation Inhibition
| Inhibitor | Target Receptor(s) | Cell Line | Ligand Stimulation | Observed Effect on Phosphorylation | Reference |
| AG1433 (SU1433) | PDGFRβ, VEGFR-2 | Glioblastoma (GB10B) | Not specified | Demonstrated cytotoxicity, implying target engagement. | [1] |
| Pazopanib | VEGFR-2, PDGFR | Ovarian Cancer (SKOV3ip1) | VEGF-A | Significant decrease in pVEGFR-2 levels. | [2] |
| Sunitinib | VEGFRs, PDGFRs | Pancreatic Cancer Cells | VEGF-A | Decreased levels of VEGFR-2 phosphorylation. | [3] |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | Rat Pulmonary Artery Smooth Muscle Cells | PDGF-BB, -AB, -AA, -CC | Inhibition of PDGF-receptor α and β phosphorylation. | [4] |
| SU9518 | PDGFRα, PDGFRβ | Human Dermal Fibroblasts | Irradiation | Markedly inhibited radiation-induced PDGFR phosphorylation. | |
| Destruxin A5 | PDGFRβ | Rat Hepatic Stellate Cells (CFSC-8B) | PDGF-BB | Dose-dependent reduction in the levels of p-PDGFR-β. | |
| EGCG | PDGFRβ | Vascular Smooth Muscle Cells | PDGF-BB | Effective inhibition of tyrosine phosphorylation of PDGFRβ. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure for validation, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PDGFRβ/VEGFR-2 and inhibition by AG1433.
Caption: Western blot workflow for receptor phosphorylation analysis.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis to validate the inhibition of PDGFRβ and VEGFR-2 phosphorylation.
Protocol 1: Western Blot Analysis of PDGFRβ Phosphorylation
1. Cell Culture and Treatment:
-
Culture human glioblastoma cells (e.g., U-87 MG) or other suitable cell lines expressing PDGFRβ in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Treat the cells with desired concentrations of AG1433 for a specified time (e.g., 1-4 hours).
-
For stimulation, add PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) before cell lysis. Include untreated and ligand-only treated cells as controls.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To verify equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ and a loading control protein like GAPDH or β-actin.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein and/or the loading control.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines expressing VEGFR-2.
-
Follow the same seeding and serum-starvation procedures as for PDGFRβ analysis.
-
Treat cells with desired concentrations of AG1433.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 5-15 minutes.
2. Cell Lysis and Protein Quantification:
-
Follow the same procedure as described for PDGFRβ.
3. SDS-PAGE and Western Blotting:
-
Follow the same procedure as for PDGFRβ, but use a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175).
-
The membrane can be stripped and re-probed for total VEGFR-2 and a loading control.
4. Detection and Analysis:
-
Follow the same procedure as described for PDGFRβ.
Conclusion
This guide provides a framework for researchers to validate the inhibitory effects of AG1433 on PDGFRβ and VEGFR-2 phosphorylation using Western blotting. By presenting comparative data for other inhibitors and detailed experimental protocols, this document aims to facilitate the objective assessment of AG1433's performance. The provided diagrams offer a clear visual understanding of the signaling pathway and the experimental workflow, which are essential for planning and executing validation studies in the fields of cancer research and drug development.
References
- 1. Effect of VEGFR, PDGFR and PI3K/mTOR Targeting in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-derived growth factor (PDGF) autocrine signaling regulates survival and mitogenic pathways in glioblastoma cells: evidence that the novel PDGF-C and PDGF-D ligands may play a role in the development of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Kinase Inhibitors: Cross-Validation of Tyrphostin AG1433 Effects with Sunitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitors Tyrphostin AG1433 and Sunitinib. Both agents are notable for their inhibitory activity against key mediators of angiogenesis, Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
This compound is a selective inhibitor of both PDGFRβ and VEGFR-2, playing a crucial role in blocking the signaling pathways essential for angiogenesis, the formation of new blood vessels.[1] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that also targets VEGFRs and PDGFRs, among others, and is widely used in cancer therapy for its anti-angiogenic and anti-tumor activities.[1][2][3] This guide serves to cross-validate the effects of this compound by comparing its activity with the well-characterized inhibitor, Sunitinib.
Data Presentation: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound and Sunitinib. It is important to note that the data presented are compiled from separate studies and experimental conditions may vary.
Table 1: Comparison of IC50 Values for Target Kinases
| Inhibitor | Target | IC50 Value | Source |
| This compound | PDGFRβ | 5.0 μM | [4] |
| VEGFR-2 (KDR/Flk-1) | 9.3 μM | [4] | |
| Sunitinib | PDGFRβ | 2 nM | [2] |
| VEGFR-2 (Flk-1) | 80 nM | [2] |
Table 2: Comparison of In Vitro Cellular Effects
| Inhibitor | Cell Line | Assay | Effect | Concentration | Source |
| This compound | Glioblastoma (GB8B) | Cell Viability | Moderate cytotoxicity | 0.1-100 μM | [4] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (VEGF-induced) | Inhibition | IC50 of 40 nM | [2] |
| NIH-3T3 (PDGFRβ overexpressing) | Proliferation (PDGF-induced) | Inhibition | IC50 of 39 nM | [2] | |
| Glioblastoma (U87MG, GL15) | Invasion | Reduction | 5-10 μM | [5] | |
| Renal Cell Carcinoma (786-O, RCC4) | Apoptosis | Induction | 5-20 µM |
Signaling Pathways and Inhibitor Action
Both this compound and Sunitinib exert their effects by inhibiting the tyrosine kinase activity of PDGFRβ and VEGFR-2. This blockade disrupts downstream signaling cascades that are critical for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Sunitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of the compounds.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Treatment: Add different concentrations of this compound or Sunitinib to the wells.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for tube formation.
-
Visualization: Visualize the tube-like structures using a microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot for Receptor Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of PDGFRβ and VEGFR-2.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells or cells overexpressing the receptors) and treat them with this compound or Sunitinib for a specified time. Stimulate with the respective ligands (PDGF or VEGF) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDGFRβ and VEGFR-2, as well as antibodies for the total receptor proteins as loading controls.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated receptors compared to the total receptor levels.
Conclusion
Both this compound and Sunitinib are effective inhibitors of PDGFRβ and VEGFR-2, key drivers of angiogenesis. While Sunitinib demonstrates significantly higher potency in biochemical assays with nanomolar IC50 values compared to the micromolar range for this compound, both compounds show clear inhibitory effects on cellular processes related to angiogenesis and cell proliferation. The choice of inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the specific experimental context. The provided protocols and pathway diagrams offer a framework for the further investigation and cross-validation of these and other tyrosine kinase inhibitors.
References
- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Anti-Programmed Cell Death Ligand 1 Therapy Combinations vs Sunitinib for Metastatic Renal Cell Carcinoma: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Tyrphostin AG1433 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrphostin AG1433 and its Putative Targets
This compound is a synthetic tyrosine kinase inhibitor. It has been identified as a potent inhibitor of both PDGFRβ and VEGFR-2, key mediators of angiogenesis, the process of new blood vessel formation.[1] As such, this compound has been investigated for its anti-angiogenic and anti-tumor activities.
Primary Targets:
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): A receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Its signaling is vital for the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2; also known as KDR or Flk-1): The main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Its activation is a critical step in endothelial cell proliferation and migration.
Genetic validation methods, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, are the gold standard for confirming that the biological effects of a compound are indeed due to its interaction with its intended target(s). This guide will outline the expected phenotypic consequences of genetically silencing PDGFRβ and VEGFR-2 and compare them to the observed effects of this compound.
Comparative Data Summary
The following table summarizes the expected and reported effects of this compound treatment versus the genetic knockdown/knockout of its primary targets on key cellular processes related to angiogenesis.
| Parameter | This compound Treatment | PDGFRβ Knockdown/Knockout | VEGFR-2 Knockdown/Knockout | Combined PDGFRβ/VEGFR-2 Knockdown/Knockout |
| IC50 | PDGFRβ: ~5.0 µM VEGFR-2: ~9.3 µM[1] | N/A | N/A | N/A |
| Angiogenesis (Tube Formation) | Inhibition | Partial Inhibition (destabilized tubes) | Strong Inhibition | Strong Inhibition |
| Endothelial Cell Migration | Inhibition | Moderate Inhibition | Strong Inhibition | Strong Inhibition |
| Endothelial Cell Proliferation | Inhibition | Minor to Moderate Inhibition | Strong Inhibition | Strong Inhibition |
| Downstream Signaling (p-Akt, p-ERK1/2) | Inhibition | Inhibition of PDGF-induced signaling | Inhibition of VEGF-induced signaling | Inhibition of both pathways |
Signaling Pathways
The following diagrams illustrate the signaling pathways of PDGFRβ and VEGFR-2, which are the primary targets of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to genetically validate the targets of this compound.
siRNA-Mediated Knockdown of PDGFRβ and VEGFR-2 in Endothelial Cells
This protocol describes the transient silencing of PDGFRβ and VEGFR-2 expression in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human PDGFRβ (pre-designed and validated)
-
siRNA targeting human VEGFR-2 (KDR) (pre-designed and validated)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western blotting or qRT-PCR
Workflow:
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 20-30 pmol of siRNA (PDGFRβ, VEGFR-2, or control) in 100 µL of Opti-MEM.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine Solution A and Solution B, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HUVECs and wash once with PBS.
-
Add 800 µL of fresh, antibiotic-free endothelial cell growth medium to each well.
-
Add the 200 µL siRNA-lipid complex to each well and gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, assess knockdown efficiency by Western blotting for PDGFRβ and VEGFR-2 protein levels or qRT-PCR for their respective mRNA levels. Proceed with phenotypic assays.
CRISPR/Cas9-Mediated Knockout of PDGFRβ and VEGFR-2
This protocol provides a general framework for generating stable knockout cell lines.
Materials:
-
Endothelial cells (e.g., HUVECs or a suitable immortalized line)
-
All-in-one CRISPR/Cas9 vector expressing Cas9 and a guide RNA (gRNA) targeting PDGFRβ or VEGFR-2
-
Control vector (e.g., expressing a non-targeting gRNA)
-
Transfection reagent suitable for the chosen cell line (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic corresponding to the vector's resistance gene
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blotting
Workflow:
Procedure:
-
gRNA Design and Vector Preparation: Design and clone gRNAs targeting early exons of PDGFRB and KDR (VEGFR-2) into a Cas9 expression vector.
-
Transfection: Transfect the endothelial cells with the CRISPR/Cas9 vectors using an optimized protocol for the specific cell line.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, seed the cells at a very low density in 96-well plates to isolate single clones.
-
Clonal Expansion: Expand the single-cell-derived colonies.
-
Validation:
-
Genotyping: Extract genomic DNA from the clones, PCR amplify the target region, and sequence to confirm the presence of insertions/deletions (indels).
-
Protein Knockout Confirmation: Perform Western blotting to confirm the absence of PDGFRβ and VEGFR-2 protein.
-
-
Phenotypic Analysis: Use the validated knockout clones for downstream functional assays.
Angiogenesis Assays
a) Tube Formation Assay:
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate, pre-chilled
-
Endothelial cells (wild-type, siRNA-treated, or knockout)
-
Endothelial cell basal medium
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest and resuspend endothelial cells in basal medium at a concentration of 2 x 10^5 cells/mL.
-
For the pharmacological arm, pre-treat cells with various concentrations of this compound for 30 minutes.
-
Seed 100 µL of the cell suspension (20,000 cells) into each Matrigel-coated well.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the tube network using a microscope. For quantification, stain with Calcein AM and image.
-
Quantify tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
b) Cell Migration Assay (Scratch Assay):
This assay measures the rate of cell migration to close a "wound."
Materials:
-
24-well plate
-
Endothelial cells
-
Endothelial cell growth medium
-
P200 pipette tip
Procedure:
-
Seed endothelial cells in a 24-well plate and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Replace with fresh medium containing the desired treatment (this compound) or use the genetically modified cells.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the area of the scratch at each time point to determine the rate of closure.
Off-Target Effects
A critical aspect of drug validation is the assessment of off-target effects. While this compound is selective for PDGFRβ and VEGFR-2, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations.
Methods for Off-Target Identification:
-
Kinome Profiling: In vitro assays that screen the inhibitor against a large panel of purified kinases to determine its selectivity profile.
-
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of this compound from cell lysates, providing an unbiased view of its interactome.
A comprehensive understanding of off-target effects is crucial for interpreting experimental results and for the clinical development of any drug candidate.
Conclusion
Genetic validation is an indispensable tool for confirming the mechanism of action of targeted therapies like this compound. By comparing the phenotypic effects of the compound with those of genetically silencing its putative targets, researchers can gain a high degree of confidence in the on-target activity of the drug. The experimental protocols and comparative framework provided in this guide are intended to facilitate such validation studies, ultimately contributing to the development of more effective and specific therapeutics.
References
A Head-to-Head Comparison of Tyrphostin AG1433 and Other Tyrphostins in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Tyrphostin AG1433 and other key members of the tyrphostin family of tyrosine kinase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in the selection of appropriate research tools.
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making these inhibitors valuable tools for research and potential therapeutic development. This guide focuses on this compound and provides a comparative analysis with other well-characterized tyrphostins: AG490, AG1296, AG1478, and A23 (also known as AG18).
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and its counterparts has been determined against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (µM) |
| This compound | PDGFRβ | 5.0[1] |
| VEGFR-2 (KDR/Flk-1) | 9.3[1] | |
| Tyrphostin AG490 | EGFR | 0.1[2][3] |
| JAK2 | ~10[2][4][5] | |
| JAK3 | 20 - 25[4][5] | |
| ErbB2 | 13.5[2][4] | |
| Tyrphostin AG1296 | PDGFR | 0.3 - 0.8[6][7] |
| c-Kit | 1.8[7] | |
| FGFR | 12.3[7] | |
| Tyrphostin AG1478 | EGFR | 0.003[8][9][10] |
| ErbB2 | >100[8][11] | |
| PDGFR | >100[8][11] | |
| Tyrphostin A23 (AG18) | EGFR | 35 |
Mechanism of Action and Target Selectivity
This compound is characterized as a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1] Its inhibitory action at micromolar concentrations makes it a useful tool for studying signaling pathways mediated by these receptors, which are crucial for angiogenesis and cell proliferation.
In comparison, other tyrphostins exhibit distinct selectivity profiles. Tyrphostin AG1478, for instance, is a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 in the nanomolar range, showing minimal activity against other receptors like HER2/neu and PDGFR.[8][9] Tyrphostin AG490, on the other hand, targets the Janus kinase (JAK) family, particularly JAK2 and JAK3, in addition to EGFR.[2][4][5] Tyrphostin AG1296 is a potent inhibitor of PDGFR, c-Kit, and to a lesser extent, FGFR.[6][7] Tyrphostin A23 (AG18) also demonstrates inhibitory activity against EGFR, although with a significantly lower potency compared to AG1478.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway affected by tyrphostin inhibitors and a general workflow for assessing their inhibitory activity.
Caption: Inhibition of VEGFR-2 and PDGFRβ signaling by this compound.
Caption: A typical workflow for evaluating tyrphostin inhibitory activity in vitro.
Experimental Protocols
The determination of IC50 values for tyrphostins typically involves in vitro kinase assays and cell-based phosphorylation assays. Below are generalized protocols that represent the methodologies used in such studies.
In Vitro Tyrosine Kinase Assay (General Protocol)
This assay directly measures the ability of a tyrphostin to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation : Recombinant purified tyrosine kinase, a specific peptide substrate, ATP, and the tyrphostin inhibitor are prepared in an appropriate kinase reaction buffer (e.g., HEPES buffer containing MgCl2, MnCl2, and Na3VO4).
-
Assay Setup : The assay is typically performed in a 96-well or 384-well plate format. A dilution series of the tyrphostin is added to the wells.
-
Kinase Reaction : The kinase and its substrate are added to the wells containing the inhibitor and pre-incubated. The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (typically 30°C or 37°C).
-
Reaction Termination : The reaction is stopped by the addition of a solution containing a chelating agent like EDTA or by other methods that denature the enzyme.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. Common detection methods include:
-
ELISA : Using a phosphotyrosine-specific antibody to capture and detect the phosphorylated substrate.
-
Fluorescence Polarization (FP) : A fluorescently labeled phosphopeptide tracer competes with the product of the kinase reaction for binding to a phosphotyrosine-specific antibody.
-
Radiometric Assay : Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis : The signal from each well is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (General Protocol)
This assay assesses the ability of a tyrphostin to inhibit the phosphorylation of a receptor tyrosine kinase within a cellular context.
-
Cell Culture and Treatment : Cells expressing the target receptor tyrosine kinase are cultured to an appropriate confluency. The cells are then serum-starved to reduce basal receptor phosphorylation. Subsequently, the cells are pre-incubated with various concentrations of the tyrphostin inhibitor for a specific duration.
-
Ligand Stimulation : The cells are then stimulated with the cognate ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) for a short period to induce receptor autophosphorylation.
-
Cell Lysis : The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation : The level of phosphorylated receptor is measured using methods such as:
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the target receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
ELISA : A sandwich ELISA format can be used where a capture antibody binds the total receptor, and a detection antibody specific for the phosphorylated form is used for quantification.
-
-
Data Analysis : The intensity of the phosphorylation signal is quantified and normalized to the total amount of the receptor or a loading control (for Western blotting). The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific kinases, cell lines, and experimental conditions. Researchers should refer to specific published literature for detailed protocols relevant to their study.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays: R&D Systems [rndsystems.com]
- 5. Receptor Tyrosine Kinase Assays [discoverx.com]
- 6. takarabio.com [takarabio.com]
- 7. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Tyrphostin AG1433: A Comparative Analysis of Selectivity for PDGFRβ over PDGFRα
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a comprehensive comparison of Tyrphostin AG1433's activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Alpha (PDGFRα), supported by available experimental data, detailed methodologies, and signaling pathway visualizations.
This compound, also known as SU1433, is recognized as a tyrosine kinase inhibitor with notable activity against PDGFRβ.[1][2][3][4][5] However, a definitive quantitative comparison of its selectivity for PDGFRβ over PDGFRα is hampered by the limited availability of a specific IC50 value for PDGFRα in publicly accessible literature. While consistently cited as a selective PDGFRβ inhibitor, the precise inhibitory concentration against PDGFRα remains elusive.
Quantitative Analysis of this compound Inhibition
The available data consistently reports the half-maximal inhibitory concentration (IC50) of this compound for PDGFRβ. This value, alongside its activity against other kinases, is presented below. The absence of a corresponding IC50 value for PDGFRα prevents a direct calculation of a selectivity ratio.
| Target Kinase | This compound IC50 | Other PDGFR Inhibitors (for comparison) |
| PDGFRβ | 5.0 μM [1][2][3][4][5] | CP-673451: 1 nM |
| PDGFRα | Data not available | CP-673451: 10 nM |
| VEGFR-2 (Flk-1/KDR) | 9.3 μM[1][2][3][4][5] |
Experimental Protocols: Determining Kinase Inhibitor Potency
To ascertain the IC50 values and thereby the selectivity of an inhibitor like this compound, a robust in vitro kinase assay is essential. The following outlines a generalized protocol for such an experiment.
In Vitro Kinase Assay for IC50 Determination
Objective: To measure the concentration at which an inhibitor (e.g., this compound) reduces the enzymatic activity of a target kinase (e.g., PDGFRα or PDGFRβ) by 50%.
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains
-
Kinase-specific substrate (e.g., a synthetic peptide like Poly-Glu,Tyr 4:1)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™.
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., phosphoric acid for radiometric assays)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add the kinase reaction buffer to each well of a 96-well plate.
-
Add the diluted this compound solutions to the respective wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
-
Add the recombinant PDGFRα or PDGFRβ kinase to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Detection and Measurement:
-
Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP, and the radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
Luminescent Assay (e.g., ADP-Glo™): A reagent is added that converts the ADP generated from the kinase reaction into a luminescent signal, which is then measured using a plate reader.
-
-
Data Analysis: The measured signal (radioactivity or luminescence) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the processes involved in evaluating inhibitor selectivity and the distinct signaling cascades of PDGFRα and PDGFRβ, the following diagrams are provided.
Caption: Generalized workflow for determining kinase inhibitor selectivity.
The distinct downstream signaling pathways activated by PDGFRα and PDGFRβ underscore the importance of selective inhibition. While there is some overlap, differences in effector protein recruitment lead to varied cellular responses.
Caption: Simplified PDGFRα signaling pathway.
Caption: Simplified PDGFRβ signaling pathway.
References
- 1. PDGFRα/PDGFRβ signaling balance modulates progenitor cell differentiation into white and beige adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Evaluating the Specificity of Tyrphostin AG1433: A Kinase Panel Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Tyrphostin AG1433, focusing on its specificity within the human kinome. Designed for researchers and professionals in drug development, this document offers a side-by-side comparison with alternative multi-kinase inhibitors, supported by experimental data and detailed protocols for key kinase screening assays.
Introduction to this compound
This compound is a tyrosine kinase inhibitor known to primarily target Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[1][2][3] Its inhibitory action on these receptors, which are crucial mediators of angiogenesis and cell proliferation, has made it a subject of interest in cancer research. However, the overall specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects.[4] This guide evaluates the specificity of this compound in the context of a broader kinase panel, comparing it with other inhibitors that target similar signaling pathways.
Kinase Inhibition Profile of this compound and Alternatives
A comprehensive evaluation of a kinase inhibitor's specificity is achieved by screening it against a large panel of kinases. While extensive public data on a full kinome scan for this compound is limited, its primary targets have been well-characterized. In contrast, several other multi-kinase inhibitors targeting the VEGFR and PDGFR families have been extensively profiled.
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and compares them with the broader kinase inhibition profiles of selected alternative drugs. This comparison allows for an indirect assessment of this compound's relative specificity.
Table 1: Kinase Inhibition Profile Comparison
| Compound | Primary Targets & IC50 (nM) | Other Notable Targets (Inhibition % at a given concentration or IC50 in nM) |
| This compound | PDGFRβ (5000), VEGFR-2 (9300)[1][2][3] | Data on a broad kinase panel is not readily available in the public domain. |
| Sunitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT, FLT3, RET, CSF1R | Broad activity against numerous kinases. |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT3, RAF-1, B-RAF | Also inhibits a wide range of other kinases. |
| Lenvatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, KIT, RET | Active against a broad spectrum of kinases. |
| Cabozantinib | VEGFR1, VEGFR2, MET, AXL, RET, FLT3, KIT, TIE2 | Exhibits potent inhibition of a wide array of kinases. |
| Nintedanib | VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, PDGFRβ | Also inhibits Src family kinases. |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFRβ, FGFR1, KIT, RET, RAF-1, B-RAF | Broad-spectrum kinase inhibitor. |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is collated from various public sources.
Experimental Protocols for Kinase Panel Screening
The specificity of kinase inhibitors is experimentally determined using various biochemical and cell-based assays. Below are detailed protocols for two common and robust biochemical assays used in kinase panel screening: a radiometric assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay Protocol
Radiometric assays are considered a gold standard for measuring kinase activity due to their direct and sensitive nature.[5] This method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate.
Objective: To quantify the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the stop solution to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol
TR-FRET assays are a popular non-radioactive alternative that offers high throughput and sensitivity.[6][7][8][9][10] This method detects the phosphorylation of a substrate through a proximity-based energy transfer between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., Fluorescein or Green Fluorescent Protein).
Objective: To measure the inhibitory effect of a compound on kinase activity in a high-throughput format.
Materials:
-
Kinase of interest
-
Biotinylated kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound) in DMSO
-
Stop solution (e.g., EDTA in TR-FRET buffer)
-
Detection solution containing a Europium- or Terbium-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
TR-FRET compatible microplate reader
Procedure:
-
Reaction Setup: In a suitable microplate (e.g., low-volume 384-well), add the kinase and biotinylated substrate in the kinase reaction buffer.
-
Compound Addition: Dispense the test compound at various concentrations into the wells. Include appropriate controls (vehicle and no enzyme).
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes).
-
Stopping the Reaction: Add the stop solution to terminate the kinase reaction.
-
Detection: Add the detection solution containing the donor-labeled antibody and acceptor-conjugated streptavidin.
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition and IC50 values as described for the radiometric assay.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's activity and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: PDGFR/VEGFR Signaling Inhibition by AG1433.
Caption: Workflow for Kinase Panel Screening.
Caption: Evaluating Specificity: A Logical Flow.
Conclusion
This compound is a known inhibitor of PDGFRβ and VEGFR-2. While its activity against these primary targets is established, a comprehensive understanding of its specificity across the entire human kinome from publicly available data is challenging. In comparison to other multi-kinase inhibitors like Sunitinib and Sorafenib, which have well-documented broad-spectrum activity, the off-target profile of this compound remains less clear.
For a definitive assessment of its specificity, it is recommended that this compound be subjected to a comprehensive kinase panel screen using robust methodologies such as the radiometric or TR-FRET assays detailed in this guide. Such data would be invaluable for researchers and drug developers to fully characterize its therapeutic potential and predict potential side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
In the realm of kinase inhibitor research, the use of appropriate controls is paramount to validate experimental findings and ensure the specificity of an active compound. This guide provides a comprehensive comparison of the selective PDGFRβ and VEGFR-2 inhibitor, AG1433, with a proposed structurally related, yet inactive, compound, AG1433-NC. The purpose of this guide is to offer researchers, scientists, and drug development professionals a framework for utilizing a negative control to substantiate the targeted effects of AG1433 in cellular and biochemical assays.
AG1433, also known as SU1433, is a well-characterized tyrphostin derivative that effectively inhibits the tyrosine kinase activity of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] These receptors are key mediators of angiogenesis and cell proliferation, making AG1433 a valuable tool for studying these processes and a potential therapeutic agent.[2]
To distinguish the specific inhibitory effects of AG1433 from off-target or non-specific cellular responses, a negative control is essential. An ideal negative control is a compound that is structurally very similar to the active compound but lacks its biological activity. Based on structure-activity relationship (SAR) studies of tyrphostins, the catechol moiety (the 3,4-dihydroxyphenyl group) is crucial for the inhibitory activity of AG1433. Modification or removal of these hydroxyl groups often leads to a significant loss of potency. Therefore, we propose the use of a commercially available analog, 2-(6,7-dimethylquinoxalin-2-yl)phenol (AG1433-NC) , as a suitable negative control. This compound retains the core quinoxaline structure of AG1433 but possesses only a single hydroxyl group on the phenyl ring, a modification expected to abolish its inhibitory activity against PDGFRβ and VEGFR-2.
Comparative Data Summary
The following tables summarize the expected comparative data between AG1433 and its proposed inactive analog, AG1433-NC.
| Compound | Chemical Structure | Target(s) | IC50 (PDGFRβ) | IC50 (VEGFR-2) | Commercial Availability |
| AG1433 | 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline | PDGFRβ, VEGFR-2 | ~5.0 µM[1][3] | ~9.3 µM[1][3] | Yes |
| AG1433-NC | 2-(6,7-dimethylquinoxalin-2-yl)phenol | (Expected) None | >100 µM (Hypothesized) | >100 µM (Hypothesized) | Yes |
Note: The IC50 values for AG1433-NC are hypothesized based on SAR principles of tyrphostin inhibitors and require experimental validation.
Experimental Protocols
To validate the use of AG1433-NC as a negative control, the following key experiments should be performed.
In Vitro Kinase Inhibition Assay
Objective: To directly compare the inhibitory activity of AG1433 and AG1433-NC against purified PDGFRβ and VEGFR-2 kinases.
Methodology:
-
Reagents: Recombinant human PDGFRβ and VEGFR-2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), AG1433, AG1433-NC, and a kinase assay buffer.
-
Procedure:
-
Prepare a series of dilutions for both AG1433 and AG1433-NC.
-
In a 96-well plate, combine the kinase, peptide substrate, and the respective compound (AG1433, AG1433-NC, or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay or by capturing the phosphopeptide on a membrane and detecting with a phosphotyrosine-specific antibody.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
Objective: To assess the ability of AG1433 and AG1433-NC to inhibit ligand-induced phosphorylation of PDGFRβ and VEGFR-2 in a cellular context.
Methodology:
-
Cell Lines: Use cell lines that express endogenous levels of PDGFRβ (e.g., human fibroblasts) or VEGFR-2 (e.g., human umbilical vein endothelial cells - HUVECs).
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of AG1433, AG1433-NC, or a vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (PDGF-BB for PDGFRβ or VEGF for VEGFR-2) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
-
Analysis:
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies specific for phosphorylated PDGFRβ (e.g., p-PDGFRβ Tyr751) or phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) and total PDGFRβ or VEGFR-2 as a loading control.
-
Quantify the band intensities to determine the relative levels of receptor phosphorylation.
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To evaluate the effect of AG1433 and AG1433-NC on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Methodology:
-
Materials: HUVECs, basement membrane extract (e.g., Matrigel), and endothelial cell growth medium.
-
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
-
Resuspend HUVECs in media containing various concentrations of AG1433, AG1433-NC, or a vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
-
Analysis:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizing the Rationale and Workflow
To further clarify the experimental logic and processes, the following diagrams are provided.
References
Tyrphostin AG1433: A Comparative Guide on its Activity Profile Against Wild-Type and Mutant Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG1433's activity, with a focus on its target receptors, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct experimental data on the activity of this compound against specific mutant forms of these receptors is limited in publicly available literature, this guide outlines the established activity against wild-type receptors, presents a framework for evaluating its efficacy against potential mutations, and compares its profile with alternative tyrosine kinase inhibitors (TKIs).
Overview of this compound
This compound, also known as SU1433, is a potent inhibitor of protein tyrosine kinases.[1][2][3][4][5] It primarily targets PDGFRβ and VEGFR-2 (also known as KDR or Flk-1), both of which are key mediators of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2][3][4][5]
Data Presentation: this compound Activity and Comparison
The following tables summarize the known inhibitory concentrations (IC50) of this compound against wild-type receptors and provide a comparative overview with other relevant TKIs, including their activity against common resistance-conferring mutations.
Table 1: this compound Inhibitory Activity against Wild-Type Receptors
| Compound | Target Receptor | IC50 (µM) |
| This compound (SU1433) | PDGFRβ | 5.0[2][5] |
| VEGFR-2 (KDR/Flk-1) | 9.3[2][5] |
Table 2: Comparative Inhibitory Activity of Selected TKIs against Wild-Type and Mutant PDGFR and VEGFR
| Compound | Target Receptor (Status) | IC50 (nM) | Reference |
| Sunitinib | PDGFRβ (Wild-Type) | 2 | [3] |
| KIT (Imatinib-Resistant Exon 13/14 mutants) | Effective | [6][7] | |
| KIT (Imatinib-Resistant Exon 17/18 mutants) | Less Effective | [6][7] | |
| VEGFR-2 (Wild-Type) | 80 | [3] | |
| Sorafenib | PDGFRβ (Wild-Type) | 57 | [8] |
| KIT (Imatinib-Resistant mutants) | Effective against some | [8] | |
| VEGFR-2 (Wild-Type) | 90 | [8] | |
| B-Raf (V600E) | 22 | [8] |
Experimental Protocols
To determine and compare the inhibitory activity of this compound against wild-type and mutant PDGFRβ and VEGFR-2, a combination of in vitro biochemical assays and cell-based assays would be employed.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of the purified kinase domain of the target receptor.
Objective: To determine the IC50 value of this compound against purified wild-type and mutant PDGFRβ and VEGFR-2 kinase domains.
Materials:
-
Purified recombinant human PDGFRβ and VEGFR-2 kinase domains (wild-type and mutant forms).
-
This compound.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
[γ-³³P]ATP.
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, combine the purified kinase, peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of the target receptor in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting ligand-induced phosphorylation of wild-type and mutant PDGFRβ and VEGFR-2.
Materials:
-
Cell lines engineered to express wild-type or specific mutant forms of full-length PDGFRβ or VEGFR-2 (e.g., Ba/F3 or HEK293 cells).
-
This compound.
-
Recombinant human PDGF-BB (for PDGFRβ) or VEGF-A (for VEGFR-2).
-
Cell lysis buffer.
-
Phospho-specific antibodies against PDGFRβ and VEGFR-2.
-
Total PDGFRβ and VEGFR-2 antibodies.
-
Western blotting or ELISA reagents.
Procedure:
-
Seed the engineered cells in 96-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the respective ligand (PDGF-BB or VEGF-A) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated and total receptor using either Western blotting or a sandwich ELISA.
-
Calculate the percentage of inhibition of receptor phosphorylation for each this compound concentration.
-
Determine the IC50 value as described for the in vitro kinase assay.
Mandatory Visualization
Signaling Pathways
References
- 1. promega.com [promega.com]
- 2. promega.jp [promega.jp]
- 3. altmeyers.org [altmeyers.org]
- 4. Therapeutic targeting of sunitinib-induced AR phosphorylation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sunitinib and Other Kinase Inhibitors on Cells Harboring a PDGFRB Mutation Associated with Infantile Myofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Tyrphostin AG1433: A Procedural Guide
This guide provides a step-by-step operational and disposal plan, emphasizing safety and adherence to regulatory standards. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn and that all handling is conducted in a designated and well-ventilated area, such as a chemical fume hood.
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and safety glasses with side shields. | To prevent skin and eye contact with the chemical. |
| Ventilation | Handle in a certified chemical fume hood. | To minimize the risk of inhalation of any dust or aerosols. |
| Contact Avoidance | Avoid direct contact with the solid compound or solutions. | To prevent accidental exposure. |
| Spill Management | In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. | To contain the spill and prevent wider contamination. |
Step-by-Step Disposal Protocol
The following procedure outlines a general approach for the safe disposal of Tyrphostin AG1433 waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "this compound Solid Waste."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, appropriately labeled halogenated or non-halogenated solvent waste container, according to your laboratory's waste management plan.
-
Step 2: Waste Labeling
Accurate and detailed labeling of waste containers is essential for proper disposal by your institution's waste management personnel.
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Toxic," "Biohazard" if applicable)
-
The date of accumulation
-
Step 3: Storage of Waste
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste manifest documentation and pickup. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
